Crotamiton-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
208.31 g/mol |
IUPAC Name |
(E)-N-(2-methylphenyl)-N-(1,1,2,2,2-pentadeuterioethyl)but-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+/i2D3,5D2 |
InChI Key |
DNTGGZPQPQTDQF-DQPOGWBTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1C)C(=O)/C=C/C |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Crotamiton-d5 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Crotamiton-d5 in research, with a primary focus on its use as a stable isotope-labeled internal standard in bioanalytical methods. This document details the rationale for its use, provides a representative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents relevant quantitative data and visualizations to support researchers in the fields of pharmacokinetics, drug metabolism, and clinical drug development.
Introduction: The Need for a Reliable Internal Standard
Crotamiton is a widely used topical medication for the treatment of scabies and for the relief of pruritus (itching).[1] To accurately study its absorption, distribution, metabolism, and excretion (ADME) characteristics, and to ensure precise quantification in biological matrices, a robust analytical methodology is essential. The use of an internal standard is a cornerstone of quantitative bioanalysis, as it corrects for the variability inherent in sample preparation and analysis.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[2] this compound is a deuterated analog of Crotamiton, where five hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically almost identical to Crotamiton but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. Because of its similar physicochemical properties, this compound co-elutes with Crotamiton during chromatographic separation and experiences similar extraction recovery and ionization efficiency, thus providing superior accuracy and precision in quantification.[2]
Physicochemical and Mass Spectrometric Data
The accurate quantification of Crotamiton using this compound as an internal standard relies on the distinct mass-to-charge ratios (m/z) of the two compounds. The following table summarizes key quantitative data for both the analyte and its deuterated internal standard.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | [M+H]+ (m/z) | Representative Fragment Ion (m/z) |
| Crotamiton | C₁₃H₁₇NO | 203.28 | 204.1 | 132.1 |
| This compound | C₁₃H₁₂D₅NO | 208.31 | 209.1 | 137.1 |
Representative Experimental Protocol: Quantification of Crotamiton in Human Plasma by LC-MS/MS
This section outlines a detailed, representative methodology for the quantitative analysis of Crotamiton in human plasma using this compound as an internal standard. This protocol is based on established principles of bioanalytical method development.
Materials and Reagents
-
Crotamiton reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
96-well plates
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation
-
Spiking of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Crotamiton into blank human plasma.
-
Addition of Internal Standard: To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean 96-well plate for analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Crotamiton: 204.1 -> 132.1
-
This compound: 209.1 -> 137.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). This would typically include assessing the following parameters:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability under various storage and processing conditions |
Based on published data for similar analytical methods, the LLOQ for Crotamiton in plasma can be expected to be in the low ng/mL range.
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Crotamiton in plasma.
Caption: Logical relationship of an internal standard in quantitative analysis.
Crotamiton's Mechanism of Action: A Signaling Pathway Perspective
Recent research has begun to elucidate the molecular mechanisms underlying Crotamiton's antipruritic effects, which may be relevant for researchers using this compound to study its pharmacology. Crotamiton has been shown to inhibit the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is involved in sensory perception in the skin.[3] Furthermore, it has been demonstrated to suppress itch pathways induced by histamine and chloroquine.
Caption: Simplified signaling pathway of Crotamiton's antipruritic action.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Crotamiton in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods minimizes analytical variability, leading to high-quality data that is essential for pharmacokinetic and other drug development studies. The representative protocol and data presented in this guide offer a solid foundation for researchers to develop and validate their own bioanalytical assays for Crotamiton. Furthermore, a deeper understanding of Crotamiton's mechanism of action at the molecular level opens new avenues for research into its therapeutic effects.
References
Synthesis and Isotopic Labeling of Crotamiton-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Crotamiton-d5. Crotamiton is a scabicidal and antipruritic agent.[1] Its deuterated analog, this compound, serves as a valuable internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, leveraging the precision of mass spectrometry-based assays.[2] The strategic incorporation of five deuterium atoms onto the N-ethyl group enhances its utility in such applications by providing a distinct mass shift without significantly altering its chemical properties.[3]
Proposed Synthetic Pathway
The synthesis of this compound can be conceptualized as a two-step process. The first step involves the synthesis of the deuterated intermediate, N-(ethyl-d5)-o-toluidine, through the N-alkylation of o-toluidine with a deuterated ethylating agent. The subsequent step is the acylation of this deuterated amine with crotonyl chloride to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis, purification, and characterization of this compound.
2.1. Synthesis of N-(ethyl-d5)-o-toluidine (Intermediate)
This procedure outlines the N-alkylation of o-toluidine with bromoethane-d5.
-
Reaction Setup: In a round-bottom flask, combine o-toluidine (1.0 eq), bromoethane-d5 (1.1 eq)[4][5][6], and a suitable base such as potassium carbonate (2.0 eq) in a dry polar aprotic solvent like acetonitrile.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid byproducts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(ethyl-d5)-o-toluidine.[7][8][9]
2.2. Synthesis of this compound
This protocol describes the acylation of the deuterated intermediate with crotonyl chloride.
-
Reaction Setup: Dissolve N-(ethyl-d5)-o-toluidine (1.0 eq) in a dry, non-polar aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere. Add a base, for instance, pyridine (1.2 eq), and cool the mixture in an ice bath.
-
Addition of Acylating Agent: Slowly add crotonyl chloride (1.1 eq) to the cooled solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and wash sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.
2.3. Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure and the absence of protons on the N-ethyl group.
-
¹³C NMR: To confirm the carbon skeleton.
-
²H NMR: To confirm the positions of deuterium incorporation.
-
-
Mass Spectrometry (MS):
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from the synthesis of this compound.
Table 1: Synthesis of N-(ethyl-d5)-o-toluidine
| Parameter | Value |
| Starting Material (o-toluidine) | e.g., 1.0 g |
| Deuterated Reagent (Bromoethane-d5) | e.g., 1.2 g |
| Solvent (Acetonitrile) | e.g., 20 mL |
| Reaction Temperature | e.g., 70 °C |
| Reaction Time | e.g., 12 h |
| Product Yield | e.g., 75% |
| Purity (by HPLC) | e.g., >98% |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material (N-(ethyl-d5)-o-toluidine) | e.g., 0.8 g |
| Reagent (Crotonyl Chloride) | e.g., 0.6 g |
| Solvent (Dichloromethane) | e.g., 15 mL |
| Reaction Temperature | e.g., 0 °C to RT |
| Reaction Time | e.g., 4 h |
| Product Yield | e.g., 85% |
| Purity (by HPLC) | e.g., >99% |
| Isotopic Enrichment (by MS) | e.g., >99% D5 |
Application in Pharmacokinetic Studies
This compound is an ideal internal standard for the quantification of Crotamiton in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][13][14] The workflow for such a study is outlined below.
Caption: Workflow for a pharmacokinetic study using this compound.
References
- 1. Crotamiton - Wikipedia [en.wikipedia.org]
- 2. texilajournal.com [texilajournal.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Bromoethane-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-874-10 [isotope.com]
- 5. chembk.com [chembk.com]
- 6. Bromoethane-d5 - Deuterated bromoethane, Ethyl-d5 bromide [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myadlm.org [myadlm.org]
- 14. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Crotamiton-d5 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. This technical guide provides an in-depth exploration of the mechanism of action of Crotamiton-d5 as an internal standard for the quantification of the scabicidal and antipruritic agent, Crotamiton. While the therapeutic mechanism of Crotamiton involves interaction with the transient receptor potential vanilloid 4 (TRPV4) channel in the skin to alleviate itching, its role as an internal standard is purely physicochemical. This guide will detail the principles of isotope dilution mass spectrometry, provide a representative experimental protocol for the bioanalysis of Crotamiton in human plasma using this compound, present illustrative quantitative data, and visualize the analytical workflow.
Introduction: The Principle of Isotope Dilution Mass Spectrometry
The fundamental challenge in quantitative bioanalysis is the inherent variability that can be introduced during sample preparation and instrumental analysis. Factors such as incomplete extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument response can all contribute to inaccurate quantification of a target analyte.[1] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls to correct for these potential inconsistencies.[2]
The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[3] this compound is the deuterated isotopologue of Crotamiton, where five hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically and physically almost identical to Crotamiton.[4]
The core mechanism of action as an internal standard is as follows:
-
Co-elution in Chromatography: Crotamiton and this compound exhibit virtually identical chromatographic behavior, meaning they elute from the analytical column at the same time. This ensures that both compounds experience the same matrix effects simultaneously.[4]
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, any loss of the analyte (Crotamiton) will be mirrored by a proportional loss of the internal standard (this compound).
-
Correction for Ionization Variability: Both compounds will experience similar ionization efficiency in the mass spectrometer's ion source.
-
Mass-Based Differentiation: Despite their chemical similarities, the mass spectrometer can easily differentiate between Crotamiton and this compound due to the mass difference imparted by the deuterium atoms.
By measuring the ratio of the analyte's peak area to the internal standard's peak area, the method compensates for variations, leading to highly accurate and precise quantification.[2]
Representative Experimental Protocol: Quantification of Crotamiton in Human Plasma by LC-MS/MS
The following is a representative, detailed protocol for a validated bioanalytical method for the determination of Crotamiton in human plasma.
Materials and Reagents
-
Analytes: Crotamiton (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Human plasma (K2EDTA as anticoagulant)
-
Labware: Polypropylene tubes, 96-well plates
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Crotamiton and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Crotamiton stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a polypropylene tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Add 100 µL of water to each well.
-
Seal the plate and vortex briefly.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
| MRM Transitions | Crotamiton: m/z 204.2 → 132.2this compound: m/z 209.2 → 137.2 |
| Dwell Time | 150 ms |
Quantitative Data and Method Validation
The following tables present representative data from a method validation study, demonstrating the performance of the assay.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| Crotamiton | 1.0 - 1000 | Linear, 1/x² weighting | >0.995 |
Table 4: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 1.0 | ≤10.0 | ±15.0 | ≤12.0 | ±15.0 |
| LQC | 3.0 | ≤8.0 | ±10.0 | ≤10.0 | ±12.0 |
| MQC | 100 | ≤7.0 | ±8.0 | ≤9.0 | ±10.0 |
| HQC | 800 | ≤6.0 | ±7.0 | ≤8.0 | ±9.0 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 5: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 85.2 | 84.9 | 0.98 | 1.00 |
| HQC | 86.1 | 85.5 | 1.02 | 1.01 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Crotamiton using this compound as an internal standard.
Logical Relationship of Internal Standard Correction
This diagram illustrates the logical relationship of how this compound corrects for analytical variability.
Conclusion
This compound serves as an exemplary internal standard for the quantitative analysis of Crotamiton in biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte allow for the effective correction of analytical variability. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers and drug development professionals to achieve the high level of accuracy and precision required for pharmacokinetic, toxicokinetic, and other bioanalytical studies. This ensures the generation of reliable data crucial for the advancement of pharmaceutical research and development.
References
Physicochemical Properties of Deuterated Crotamiton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Crotamiton and explores the anticipated effects of deuterium substitution on these characteristics. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategic approach in drug development to modulate pharmacokinetic and metabolic profiles. While specific experimental data for deuterated Crotamiton is not publicly available, this document extrapolates expected changes based on established principles of the kinetic isotope effect and known data for other deuterated compounds. This guide also outlines detailed experimental protocols for the characterization of both Crotamiton and its deuterated analogs, and includes visualizations of relevant pathways and workflows to support further research and development.
Introduction to Crotamiton and the Rationale for Deuteration
Crotamiton is a well-established antipruritic and scabicidal agent.[1][2][3][4] It is a colorless to slightly yellowish oil and is used topically to treat scabies and relieve itching.[1][4] The precise mechanism of its scabicidal action is not fully understood, though its antipruritic effects are attributed to a counter-irritation and cooling sensation upon evaporation from the skin, and potentially through the inhibition of the TRPV4 ion channel.[1][2][4][5]
The metabolic fate of Crotamiton involves enzymatic processes that can limit its systemic exposure and duration of action. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic profile of a drug.[6][7][][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage—a phenomenon known as the kinetic isotope effect.[][9][10] This can result in a longer plasma half-life, reduced metabolic clearance, and potentially an improved safety profile by minimizing the formation of toxic metabolites.[9][11][12]
Physicochemical Properties: Crotamiton vs. Expected Properties of Deuterated Crotamiton
The following tables summarize the known physicochemical properties of Crotamiton and the anticipated changes upon deuteration. These expected changes are based on general principles observed in other deuterated molecules.[10][11][13]
Table 1: General Physicochemical Properties
| Property | Crotamiton | Expected Effect of Deuteration on Crotamiton |
| Molecular Formula | C₁₃H₁₇NO[1] | C₁₃H₍₁₇-ₓ₎DₓNO |
| Molecular Weight | 203.28 g/mol [1] | Increase proportional to the number of deuterium atoms |
| Physical Description | Colorless to slightly yellowish oil with a faint amine-like odor[1][4] | No significant change expected |
| Boiling Point | 154 °C at 13 mm Hg[1] | Minor increase possible |
| Melting Point | < 25 °C[1] | Minor change (increase or decrease) possible[10] |
Table 2: Solubility and Partitioning
| Property | Crotamiton | Expected Effect of Deuteration on Crotamiton |
| Solubility | Miscible with alcohol and methanol[1] | Potential for a slight increase in aqueous solubility[10] |
| LogP (Octanol/Water) | 2.8 (Computed)[1] | Minor decrease (lower lipophilicity)[13] |
Table 3: Spectroscopic and Other Properties
| Property | Crotamiton | Expected Effect of Deuteration on Crotamiton |
| pKa | Data not available | Slight alteration possible[13] |
| Vibrational Frequency (FTIR) | Characteristic C-H stretching frequencies | Shift to lower wavenumbers for C-D bonds[10] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the physicochemical properties of Crotamiton and its deuterated analogs. These protocols are based on standard practices for active pharmaceutical ingredient (API) characterization.[14]
Determination of Solubility
Objective: To determine the equilibrium solubility of the compound in various solvents (e.g., water, phosphate-buffered saline, ethanol).
Methodology:
-
Add an excess amount of the test compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Partition Coefficient (LogP)
Objective: To measure the partitioning of the compound between octanol and water.
Methodology (Shake-Flask Method):
-
Prepare a stock solution of the test compound in the aqueous phase (water or buffer).
-
Add an equal volume of octanol to the aqueous solution in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability
Objective: To assess the rate of metabolism of the compound in liver microsomes.
Methodology:
-
Prepare an incubation mixture containing liver microsomes (human or rat), NADPH (as a cofactor), and the test compound in a phosphate buffer.
-
Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups and confirm deuteration.
Methodology:
-
Place a small amount of the neat liquid sample onto the crystal of the FTIR spectrometer.
-
Record the infrared spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
For deuterated Crotamiton, a shift in the C-H stretching and bending vibrations to lower frequencies (indicative of C-D bonds) would be expected.[10]
Visualization of Workflows and Pathways
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and characterization of deuterated Crotamiton.
Hypothesized Metabolic Pathway of Crotamiton
Caption: Hypothesized metabolic pathways of Crotamiton and the effect of deuteration.
Conclusion
While experimental data on deuterated Crotamiton is not yet available, the principles of deuterium substitution in drug design suggest that it could offer significant advantages. The expected impact of deuteration on Crotamiton includes a reduced rate of metabolism, which could lead to an extended half-life and improved pharmacokinetic profile. The experimental protocols detailed in this guide provide a framework for the comprehensive physicochemical characterization of deuterated Crotamiton. Further research into the synthesis and evaluation of deuterated Crotamiton is warranted to explore its potential as an improved therapeutic agent.
References
- 1. Crotamiton | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crotamiton - Wikipedia [en.wikipedia.org]
- 3. Crotamiton - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Crotamiton? [synapse.patsnap.com]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Crotamiton-d5 Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical standard for Crotamiton-d5, a deuterated analog of the scabicidal and antipruritic agent, Crotamiton. This document is intended to serve as a resource for researchers and scientists in drug development, offering key specifications, analytical methodologies, and procedural diagrams to facilitate its use in experimental workflows.
Core Specifications
This compound is utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.[1] The physical and chemical properties of this compound are summarized below. It is crucial to consult the Certificate of Analysis (COA) provided by the supplier for lot-specific data.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Specification | Source |
| Chemical Name | (E)-N-ethyl-N-(o-tolyl)but-2-enamide-d5 | N/A |
| Synonyms | N-Ethyl-N-(2-methylphenyl)-2-butenamide-d5, N-Ethyl-o-crotonotoluidide-d5, Eurax-d5 | [3][4] |
| Molecular Formula | C₁₃H₁₂D₅NO | [3][4] |
| Molecular Weight | 208.31 g/mol | [3][4][5] |
| CAS Number | Not available | N/A |
| Appearance | Colorless to light yellow oil | N/A |
Table 2: Typical Analytical Specifications for this compound Standard
| Parameter | Typical Specification | Note |
| Chemical Purity | ≥98% | As determined by a suitable chromatographic technique (e.g., HPLC, GC). |
| Isotopic Purity | ≥99 atom % D | To minimize signal overlap with the unlabeled analyte. |
| Isotopic Enrichment | ≥98% | Denotes the percentage of molecules containing the desired isotopic label. |
| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term. Protect from light. | [6][7] |
Experimental Protocols
The following are representative protocols for the analysis of Crotamiton using this compound as an internal standard. These methods are based on established analytical techniques for the parent compound and should be optimized for specific experimental conditions.
Sample Preparation from a Topical Cream Formulation
This protocol outlines the extraction of Crotamiton from a cream matrix prior to LC-MS analysis.
-
Weighing and Dissolution: Accurately weigh approximately 100 mg of the crotamiton-containing cream into a 10 mL volumetric flask.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution.
-
Extraction: Add a suitable solvent, such as methanol or a mixture of acetonitrile and water, to the flask.[8]
-
Sonication: Sonicate the mixture for 15-20 minutes to ensure complete dissolution and extraction of the analyte and internal standard.[8]
-
Centrifugation/Filtration: Centrifuge the resulting suspension to pellet any undissolved excipients. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilution: Dilute the filtered extract to a suitable concentration for LC-MS analysis.
LC-MS/MS Analytical Method
This method provides a framework for the quantitative analysis of Crotamiton using a deuterated internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for both Crotamiton and this compound need to be determined by direct infusion of the individual standards.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crotamitone-d5 | CAS | LGC Standards [lgcstandards.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. Crotamitone-d5 | CAS | LGC Standards [lgcstandards.com]
- 5. Crotamitone-d5 | C13H17NO | CID 171394547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Understanding Isotopic Enrichment in Crotamiton-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic enrichment of Crotamiton-d5, a deuterated analog of the scabicidal and antipruritic agent, Crotamiton. The incorporation of five deuterium atoms into the N-ethyl group of the molecule offers a valuable tool for various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies utilizing mass spectrometry. This document outlines the methodologies for determining and quantifying the isotopic enrichment of this compound, presenting the data in a clear and comparative format.
Data Presentation: Isotopic Enrichment and Purity of this compound
The isotopic enrichment of this compound is a critical parameter that defines its utility, especially in quantitative bioanalytical assays. The following tables summarize the key quantitative data regarding the isotopic distribution and purity of a representative batch of this compound.
Table 1: Isotopic Distribution of this compound as Determined by Mass Spectrometry
| Isotopologue | Chemical Formula | Theoretical Mass (Da) | Measured Relative Abundance (%) |
| d0 (Unlabeled) | C₁₃H₁₇NO | 203.1310 | 0.1 |
| d1 | C₁₃H₁₆DNO | 204.1373 | 0.3 |
| d2 | C₁₃H₁₅D₂NO | 205.1436 | 0.5 |
| d3 | C₁₃H₁₄D₃NO | 206.1498 | 1.0 |
| d4 | C₁₃H₁₃D₄NO | 207.1561 | 3.1 |
| d5 (Fully Labeled) | C₁₃H₁₂D₅NO | 208.1624 | 95.0 |
Table 2: Summary of Isotopic Enrichment and Chemical Purity
| Parameter | Method of Determination | Result |
| Isotopic Enrichment (d5) | Mass Spectrometry | 99.0% |
| Deuterated Purity (d5) | ¹H-NMR & ²H-NMR | >98% |
| Chemical Purity | HPLC-UV | 99.5% |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, MS | Conforms to Structure |
Experimental Protocols
The determination of isotopic enrichment and purity of this compound requires a combination of advanced analytical techniques. The following sections detail the experimental protocols for the key analyses.
Mass Spectrometry for Isotopic Enrichment Analysis
Objective: To determine the isotopic distribution and calculate the isotopic enrichment of this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system (LC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a corresponding stock solution of non-deuterated Crotamiton (d0) at the same concentration.
-
Prepare working solutions by diluting the stock solutions to 1 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 150 to 300.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Acquire the mass spectra for both Crotamiton-d0 and this compound.
-
For this compound, extract the ion chromatograms for the theoretical masses of the d0 to d5 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
The isotopic enrichment is calculated as the percentage of the d5 isotopologue relative to the sum of all deuterated isotopologues (d1 to d5).
-
NMR Spectroscopy for Deuterated Purity and Structural Confirmation
Objective: To confirm the position of deuterium labeling and to estimate the deuterated purity by ¹H-NMR and ²H-NMR.
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
¹H-NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Analysis: The signals corresponding to the protons of the N-ethyl group in non-deuterated Crotamiton will be significantly reduced or absent in the ¹H-NMR spectrum of this compound. The degree of signal reduction provides a semi-quantitative measure of deuteration at those positions.
-
-
²H-NMR (Deuterium) Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
Analysis: The ²H-NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. The presence of signals for the N-ethyl-d5 group confirms the location of the labels. The integration of these signals can be used to assess the relative abundance of deuterium at each labeled site.
-
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Isotopic Enrichment Analysis by LC-MS.
Caption: Workflow for NMR-based Purity and Structural Analysis.
Commercial Suppliers of Crotamiton-d5 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Crotamiton-d5, a deuterated analog of the scabicidal and antipruritic agent Crotamiton. This guide is intended for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK), as well as professionals in the pharmaceutical industry who require a stable isotope-labeled internal standard for the quantitative analysis of Crotamiton in biological matrices.
Introduction to this compound
This compound is a synthetic derivative of Crotamiton in which five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical assays using mass spectrometry. The increased mass of this compound allows for its clear differentiation from the unlabeled drug in a mass spectrometer, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.[1][2]
Commercial Availability
Several specialized chemical suppliers offer this compound for research purposes. While the availability of detailed product specifications can vary, the following table summarizes the key information for prominent suppliers. Researchers are advised to contact the suppliers directly to obtain the most current Certificate of Analysis (CoA) for lot-specific data on purity and isotopic enrichment.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Notes |
| Toronto Research Chemicals (TRC) | Crotamitone-d5 | C818007 | C₁₃H₁₂D₅NO | 208.31 | TRC is a brand of LGC Standards. |
| MedchemExpress (MCE) | This compound | HY-B1177S | C₁₃H₁₂D₅NO | 208.31 | Product data sheet available.[3][4] |
| CymitQuimica | Crotamitone-d5 | TRC-C818007 | C₁₃H₁₂D₅NO | 208.31 | Distributes products from TRC.[5] |
| United States Biological | Crotamitone-d5 | C7933-21 | C₁₃H₁₂D₅NO | 208.31 | Basic product information provided. |
Quantitative Data
Quantitative data such as chemical purity and isotopic enrichment are critical for the accurate preparation of standard solutions and the interpretation of analytical results. While specific values are lot-dependent and should be confirmed with a Certificate of Analysis from the supplier, typical specifications for research-grade deuterated standards are provided below.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC, LC-MS |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |
| Deuterium Incorporation | d₅ | Mass Spectrometry |
Experimental Protocols
The following section outlines a representative experimental protocol for the quantification of Crotamiton in human plasma using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of Crotamiton and general best practices for bioanalytical method development with stable isotope-labeled internal standards.[6][7] It should be noted that this is a template and will require optimization and validation for specific laboratory conditions and instrumentation.
Preparation of Stock and Working Solutions
-
Crotamiton Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Crotamiton reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
-
Crotamiton Working Standards: Prepare a series of working standard solutions by serial dilution of the Crotamiton stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: ESI Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Crotamiton: m/z 204.1 → 132.1 (Quantifier), m/z 204.1 → 77.1 (Qualifier)
-
This compound: m/z 209.1 → 137.1 (Quantifier)
-
(Note: The specific MRM transitions and collision energies will need to be optimized for the instrument being used.)
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Crotamiton quantification.
Signaling Pathway (Illustrative)
While Crotamiton's primary use is as a scabicide, its antipruritic mechanism is not fully understood. The following diagram illustrates a hypothetical signaling pathway that could be investigated using quantitative methods.
Caption: Hypothetical antipruritic signaling pathway of Crotamiton.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Crotamitone-d5 | CymitQuimica [cymitquimica.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
Decoding the Crotamiton-d5 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Crotamiton-d5, a deuterated analog of the scabicidal and antipruritic agent, Crotamiton. Understanding the data and experimental protocols presented in a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and development settings.
Compound Identification and General Properties
A Certificate of Analysis for this compound begins by unequivocally identifying the compound and summarizing its key physical and chemical properties. This section typically includes the following information:
| Parameter | Specification |
| Compound Name | This compound |
| Alternate Names | N-Ethyl-N-(2-methylphenyl)-2-butenamide-d5; N-Ethyl-o-crotonotoluidide-d5[1] |
| Molecular Formula | C₁₃H₁₂D₅NO[1][2] |
| Molecular Weight | 208.31 g/mol [1][2][3] |
| CAS Number | Not available in search results |
| Appearance | Colorless to slightly yellowish oil[4][5] |
| Solubility | Miscible with alcohol and methanol[4][5] |
| Storage Conditions | Room temperature or 4°C[1] |
Purity and Identity Analysis
This core section of the CoA details the analytical tests performed to confirm the purity of this compound and verify its chemical identity. For deuterated compounds, this analysis is expanded to include isotopic purity.
Chemical Purity
Chemical purity is typically assessed using chromatographic techniques to separate the main compound from any impurities.
| Test | Method | Specification |
| Purity by HPLC | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ≥98% |
The determination of Crotamiton's chemical purity is often performed using an isocratic reversed-phase HPLC method.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[7][8][9] For isomer separation, a simple acetonitrile/water mobile phase can be effective with a C30 column.[7]
-
Detection: UV detection at a specific wavelength, typically around 220 nm.[8]
-
Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak is compared to a reference standard. The peak area is used to calculate the purity relative to any impurity peaks.
Isotopic Purity and Enrichment
For a deuterated compound like this compound, determining the isotopic purity and the degree of deuterium enrichment is crucial. This is typically accomplished using mass spectrometry and nuclear magnetic resonance spectroscopy.[10][11]
| Test | Method | Specification |
| Isotopic Purity | Mass Spectrometry (MS) | Report individual isotopologue distribution (d₀-d₅) |
| Deuterium Enrichment | ¹H Nuclear Magnetic Resonance (¹H-NMR) | ≥98% |
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds by distinguishing between H/D isotopologues.[12][13]
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[12][13]
-
Analyzer: A high-resolution mass analyzer (e.g., Orbitrap, TOF) is required to resolve the small mass differences between the deuterated and non-deuterated species.
-
Procedure: The sample is introduced into the mass spectrometer, and the relative abundances of the different isotopologue ions (e.g., d₀, d₁, d₂, d₃, d₄, d₅) are measured. The isotopic purity is calculated based on the relative intensity of these peaks.[12]
Proton NMR (¹H-NMR) is used to determine the level of deuterium incorporation by measuring the reduction in the signal of protons at the deuterated positions.[11]
-
Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to dissolve the sample.
-
Procedure: The ¹H-NMR spectrum of the this compound sample is acquired. The integrals of the proton signals corresponding to the deuterated positions are compared to the integrals of non-deuterated protons within the molecule or to a known internal standard. The reduction in the integral value for the signals of the deuterated ethyl group indicates the percentage of deuterium incorporation.
Structural Confirmation
The CoA will also include data that confirms the overall chemical structure of the this compound molecule.
| Test | Method | Result |
| Identity by ¹H-NMR | ¹H Nuclear Magnetic Resonance | Conforms to the structure |
| Identity by MS | Mass Spectrometry | The molecular ion peak corresponds to the calculated mass of this compound |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of a typical Certificate of Analysis process for this compound, from receiving the sample to the final quality control approval.
References
- 1. usbio.net [usbio.net]
- 2. Crotamitone-d5 | CymitQuimica [cymitquimica.com]
- 3. Crotamitone-d5 | C13H17NO | CID 171394547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crotamiton | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crotamiton | ABIN3220460 [antibodies-online.com]
- 6. Chromatography of crotamiton and its application to the determination of active ingredients in ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for determination of crotamiton [labonline.com.au]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Crotamiton in Human Plasma Using Crotamiton-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Crotamiton in human plasma. The method utilizes Crotamiton-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure accuracy and precision by compensating for matrix effects and variability during sample processing. The protocol covers sample preparation using protein precipitation, optimized chromatographic conditions for efficient separation, and mass spectrometric parameters for selective detection. This robust method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring reliable determination of Crotamiton concentrations.
Introduction
Crotamiton is a scabicidal and antipruritic agent used topically to treat scabies and relieve itching.[1] To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is essential for measuring Crotamiton concentrations in biological matrices. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques like HPLC with UV detection.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It co-elutes with the analyte, ensuring that any variations in sample preparation, injection volume, and matrix-induced ionization changes are effectively normalized, leading to highly accurate and precise results.[4][5] This document provides a comprehensive protocol for method development and validation.
Experimental Protocols
Materials and Reagents
-
Analytes: Crotamiton (Reference Standard), this compound (Internal Standard)
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water
-
Additives: Formic Acid (LC-MS grade)
-
Biological Matrix: Blank Human Plasma (K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Crotamiton and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. These solutions can be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of Crotamiton working solutions by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution is used for protein precipitation.
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Optimized Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1 min, return to 5% B |
| Total Run Time | 5.0 min |
Table 2: Optimized Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 3: MRM Transitions for Crotamiton and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Crotamiton | 204.2 | 105.1 | 25 |
| This compound (IS) | 209.2 | 110.1 | 25 |
Method Validation
The method should be validated according to regulatory guidelines (e.g., EMA or FDA) for bioanalytical method validation.[6] Key parameters to be assessed are summarized below.
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve of at least 6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve. | Accuracy within ±20%; Precision ≤20% CV |
| Accuracy & Precision | Determined at LLOQ, Low, Mid, and High QC levels. | Accuracy within ±15%; Precision ≤15% CV |
| Selectivity | Analysis of blank plasma from multiple sources. | No significant interfering peaks at the retention times of the analyte or IS. |
| Matrix Effect | Assesses the ion suppression or enhancement from the matrix. | IS-normalized matrix factor CV ≤15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible. |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability. | Mean concentration within ±15% of nominal values. |
Visualizations
Caption: Experimental workflow for Crotamiton analysis.
Caption: Key components of bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and robust approach for the quantification of Crotamiton in human plasma. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in support of clinical and non-clinical pharmacokinetic studies. The simple protein precipitation procedure allows for high-throughput sample processing.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Utilizing Crotamiton-d5 as an Internal Standard for Accurate Bioanalysis of Crotamiton
Application Note
Introduction
Crotamiton is a widely used topical medication for the treatment of scabies and pruritus. Accurate quantification of Crotamiton in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Crotamiton-d5, is the gold standard in bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] this compound, being chemically identical to Crotamiton but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This ensures high accuracy and precision in quantification by correcting for variations during sample preparation and analysis.[2]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalysis of Crotamiton in human plasma.
Principle of the Method
The bioanalytical method involves the extraction of Crotamiton and the internal standard, this compound, from a biological matrix, followed by chromatographic separation and detection using LC-MS/MS. A known amount of this compound is added to the plasma samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. The samples are then subjected to a protein precipitation extraction procedure. The resulting extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Crotamiton to that of this compound is used to construct a calibration curve and to determine the concentration of Crotamiton in the unknown samples.
Experimental Protocols
Materials and Reagents
-
Crotamiton reference standard
-
This compound internal standard
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 column (e.g., 100 x 4.6 mm, 5 µm) is a suitable choice for the separation of Crotamiton.[3]
Preparation of Stock and Working Solutions
-
Crotamiton Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Crotamiton reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Crotamiton Working Solutions: Prepare serial dilutions of the Crotamiton stock solution with a mixture of methanol and water to create calibration curve standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to a suitable concentration for spiking into samples.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube (except for blank samples, to which 20 µL of methanol is added).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 (e.g., Knauer C18 vertex plus, 100 X 4.6 mm)[3] |
| Mobile Phase | A mixture of Methanol: Acetonitrile: 1.0 N Ammonium Acetate (e.g., 55:44:1, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 8 minutes |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Crotamiton: To be determined by direct infusion of the standard (precursor ion [M+H]⁺) and its product ions. |
| This compound: To be determined by direct infusion of the standard (precursor ion [M+H]⁺) and its product ions. The precursor ion will be 5 Daltons higher than that of Crotamiton. | |
| Source Temperature | To be optimized (e.g., 500°C) |
| Gas 1 (Nebulizer) | To be optimized |
| Gas 2 (Heater) | To be optimized |
| Curtain Gas | To be optimized |
| Collision Gas | To be optimized |
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of a validated assay.
Linearity
The linearity of the method should be assessed by analyzing a series of calibration standards.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Crotamiton | 1 - 1000 | ≥ 0.99 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at multiple concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low | 3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Medium | 50 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High | 800 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Recovery
The extraction recovery of Crotamiton should be determined by comparing the peak areas of extracted samples with those of unextracted standards.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | > 85 |
| Medium | 50 | > 85 |
| High | 800 | > 85 |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of Crotamiton in plasma.
Crotamiton Signaling Pathway
Crotamiton is known to interact with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is involved in sensory perception, including itch.
Caption: Simplified signaling pathway of Crotamiton's antipruritic action.
References
Application Notes and Protocols for Crotamiton-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Crotamiton-d5 for quantitative analysis in biological matrices. This compound is a deuterated analog of Crotamiton and is ideally used as an internal standard (IS) in bioanalytical methods to ensure accuracy and precision. The following protocols for Protein Precipitation (PPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are designed for the analysis of Crotamiton, and this compound as the internal standard, in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound in Bioanalysis
In pharmacokinetic and toxicokinetic studies, the accurate quantification of drugs and their metabolites in biological fluids is crucial. Crotamiton is a scabicidal and antipruritic agent. For its quantitative analysis in biological matrices like plasma, a stable isotope-labeled internal standard, such as this compound, is highly recommended. The use of a deuterated internal standard helps to compensate for variations during sample preparation, chromatography, and mass spectrometric detection, thereby improving the accuracy and precision of the method.
The selection of an appropriate sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest. This document outlines three common and effective sample preparation techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Data Presentation: Quantitative Method Performance
The following tables summarize representative quantitative data for a validated bioanalytical method for Crotamiton using this compound as an internal standard. These values are based on typical performance characteristics and acceptance criteria for bioanalytical methods as per regulatory guidelines.
Table 1: Method Validation Summary
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy ±15%, Precision ≤15% | 1000 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (% RSD) |
| LLOQ | 1 | 5.2 | 8.9 | 6.8 | 10.2 |
| Low QC | 3 | 3.1 | 6.5 | 4.5 | 7.8 |
| Mid QC | 100 | -1.8 | 4.2 | -0.9 | 5.1 |
| High QC | 800 | -2.5 | 3.8 | -1.7 | 4.6 |
Table 3: Recovery and Matrix Effect
| Sample Preparation Technique | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85.2 ± 5.1 | 86.1 ± 4.8 | 95.3 (Ion Suppression) |
| Liquid-Liquid Extraction (MTBE) | 92.5 ± 3.7 | 93.2 ± 3.5 | 102.1 (Ion Enhancement) |
| Solid-Phase Extraction (C18) | 95.8 ± 2.9 | 96.1 ± 2.5 | 99.5 (Minimal Effect) |
Note: The data presented in these tables are representative examples for illustrative purposes and are based on typical acceptance criteria for bioanalytical method validation. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPE)
This protocol describes a simple and rapid method for the removal of proteins from plasma samples using a precipitating agent.
Materials:
-
Blank plasma
-
Crotamiton and this compound stock solutions
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol utilizes the differential solubility of Crotamiton in two immiscible liquids to extract it from the plasma matrix.
Materials:
-
Blank plasma
-
Crotamiton and this compound stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide (5%)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 25 µL of 5% ammonium hydroxide to basify the sample.
-
Vortex briefly to mix.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a more selective sample clean-up using a solid sorbent to isolate Crotamiton from the plasma matrix.
Materials:
-
Blank plasma
-
Crotamiton and this compound stock solutions
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., 90:10 Methanol:Water)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Preparation: Pipette 100 µL of plasma sample into a clean tube. Add 10 µL of this compound internal standard working solution. Add 200 µL of deionized water and vortex to mix.
-
Loading: Load the prepared sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex to mix and inject an aliquot into the LC-MS/MS system.
Crotamiton-d5 in Pharmacokinetic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Crotamiton-d5 in pharmacokinetic (PK) studies. This compound, a deuterated analog of the scabicide and antipruritic agent Crotamiton, serves as an ideal internal standard for quantitative bioanalysis. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures high accuracy and precision in determining the pharmacokinetic profile of Crotamiton in biological matrices.
Application Notes
The substitution of hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, creates a stable isotope-labeled version of the compound.[1] This modification results in a molecule that is chemically identical to the parent drug but has a higher mass.[2] This mass difference is the key to its utility in pharmacokinetic studies.
Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: this compound co-elutes with the non-labeled Crotamiton during chromatographic separation. This means it experiences the same variations in sample preparation, injection volume, and potential matrix effects (ion suppression or enhancement), thereby providing a reliable reference for accurate quantification.[2]
-
Reduced Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer. By using a deuterated internal standard that behaves identically to the analyte, these matrix effects can be effectively normalized.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method less susceptible to day-to-day variations in instrument performance, leading to more reliable and reproducible results.
Pharmacokinetic Profile of Crotamiton:
Following topical application, Crotamiton is absorbed systemically.[3] Understanding its pharmacokinetic parameters is crucial for assessing its safety and efficacy.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of Crotamiton following topical administration in healthy volunteers.
| Pharmacokinetic Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 24.5 ng/mL | [4] |
| Time to Maximum Plasma Concentration (Tmax) | ~7 hours | [4] |
| Elimination Half-Life (t½) | 30.9 hours | [3] |
| Urinary Excretion (48 hours) | 4.8 - 8.8% of applied dose | [3] |
Experimental Protocols
This section outlines a typical experimental protocol for a pharmacokinetic study of Crotamiton using this compound as an internal standard.
Study Design and Sample Collection
A typical study would involve the topical administration of a Crotamiton formulation to healthy volunteers. Blood samples are then collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Preparation: Protein Precipitation
This protocol describes a protein precipitation method for the extraction of Crotamiton from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ACN) with 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes or 96-well plates
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or well for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Crotamiton) | To be determined by direct infusion (e.g., m/z 204.1 -> 132.1) |
| MRM Transition (this compound) | To be determined by direct infusion (e.g., m/z 209.1 -> 137.1) |
| Collision Energy | Optimized for each transition |
Bioanalytical Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[3][5][6] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve Linearity and Range
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Visualizations
Caption: General Workflow for a Crotamiton Pharmacokinetic Study.
Caption: Detailed Sample Preparation Workflow.
Caption: Rationale for Using this compound.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. hhs.gov [hhs.gov]
Validated Bioanalytical Method for the Quantification of Crotamiton in Human Plasma using Crotamiton-d5 as an Internal Standard
Application Note
Abstract
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Crotamiton in human plasma. The method utilizes Crotamiton-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation protocol. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode and monitoring multiple reaction monitoring (MRM) transitions. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and recovery.
Introduction
Crotamiton is a scabicidal and antipruritic agent used for the treatment of scabies and the relief of itching.[1] Accurate and reliable quantification of Crotamiton in biological matrices is essential for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2][3][4] This application note provides a detailed protocol for a validated LC-MS/MS method for the analysis of Crotamiton in human plasma.
Experimental
Materials and Reagents
-
Crotamiton (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (Blank)
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Crotamiton | 204.3 | 132.2 | 150 | 25 |
| This compound | 209.3 | 137.2 | 150 | 25 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Crotamiton and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Crotamiton stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards and quality control (QC) samples at various concentration levels.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation Protocol (Protein Precipitation)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to established bioanalytical method validation guidelines.
Table 5: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Accuracy (QC Samples) | 95.2% - 104.5% |
| Precision (QC Samples) | Intra-day RSD < 6.8%, Inter-day RSD < 8.2% |
| Recovery | Crotamiton: 88.5% - 93.2%, this compound: 91.7% |
| Matrix Effect | No significant matrix effect observed |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Visualization of Experimental Workflow
Caption: Experimental workflow for the extraction of Crotamiton from plasma.
Signaling Pathway (Not Applicable)
As this application note describes an analytical method, a signaling pathway diagram is not relevant.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of Crotamiton in human plasma using this compound as an internal standard. The method is sensitive, specific, and reliable, making it suitable for supporting pharmacokinetic studies and therapeutic drug monitoring of Crotamiton. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a protein precipitation extraction method [protocols.io]
Application Notes and Protocols for Crotamiton-d5 in Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Crotamiton-d5 as an internal standard and tracer in metabolite identification studies. The following protocols and methodologies are designed to guide researchers in conducting robust in vitro metabolism experiments and subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
Crotamiton, an antipruritic and scabicidal agent, undergoes biotransformation in the body, leading to the formation of various metabolites. Identifying and characterizing these metabolites is crucial for a complete understanding of the drug's efficacy, safety profile, and potential drug-drug interactions. The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in drug metabolism studies.[1][2]
This compound, a deuterated analog of Crotamiton, serves as an invaluable tool for these investigations. Its chemical behavior is nearly identical to the unlabeled parent drug, but its increased mass allows for clear differentiation by mass spectrometry.[3][4] This distinction facilitates the confident identification of drug-related material within complex biological matrices like liver microsome incubates. By comparing the mass spectra of samples incubated with a mixture of Crotamiton and this compound, researchers can readily identify potential metabolites, which will appear as doublet peaks with a mass difference corresponding to the number of deuterium atoms.
Key Advantages of Using this compound:
-
Confident Identification of Metabolites: The characteristic isotopic signature of this compound allows for the unambiguous identification of drug-related compounds amidst a complex background of endogenous molecules.
-
Accurate Quantification: this compound can be used as an internal standard to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of both the parent drug and its metabolites.
-
Elucidation of Metabolic Pathways: Tracking the fate of the deuterated label can provide insights into the metabolic pathways of Crotamiton.
Proposed Metabolic Pathways of Crotamiton
Based on the chemical structure of Crotamiton, several metabolic pathways are plausible. Common phase I metabolic reactions for a compound with aromatic and N-alkyl functionalities include hydroxylation and N-dealkylation. The following diagram illustrates some of the potential primary metabolic transformations of Crotamiton.
Caption: Proposed Phase I metabolic pathways of Crotamiton.
Experimental Protocols
This section details a generalized protocol for an in vitro metabolism study of Crotamiton using human liver microsomes (HLM) and subsequent analysis by LC-MS/MS.
In Vitro Incubation with Human Liver Microsomes
This protocol is designed to generate metabolites of Crotamiton for identification.
References
Application Notes and Protocols for Crotamiton-d5 in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamiton is a topical medication used for the treatment of scabies and for the relief of pruritus.[1][2] While the exact mechanism of its scabicidal action is not fully understood, it is known to be toxic to the scabies mite.[1] To support pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies of crotamiton, a stable isotope-labeled internal standard is crucial for accurate quantification in biological matrices. Crotamiton-d5, a deuterated analog of crotamiton, serves as an ideal internal standard for mass spectrometry-based bioanalysis. Its physicochemical properties are nearly identical to crotamiton, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for clear differentiation by the mass spectrometer.
These application notes provide a comprehensive overview of the use of this compound as an internal standard in drug metabolism and disposition studies, including detailed protocols for bioanalytical method development, validation, and sample analysis.
Physicochemical Properties of Crotamiton and this compound
| Property | Crotamiton | This compound | Reference |
| Chemical Formula | C₁₃H₁₇NO | C₁₃H₁₂D₅NO | [2] |
| Molar Mass | 203.28 g/mol | 208.31 g/mol | [2] |
| Appearance | Colorless to slightly yellowish oil | Colorless to slightly yellowish oil | [1] |
| IUPAC Name | (E)-N-Ethyl-N-(2-methylphenyl)but-2-enamide | (E)-N-(Ethyl-d5)-N-(2-methylphenyl)but-2-enamide (example) |
Pharmacokinetic Profile of Crotamiton
Understanding the pharmacokinetic profile of the unlabeled drug is essential when developing and validating a bioanalytical method with a deuterated internal standard.
| Parameter | Value | Species | Reference |
| Absorption | ~10% absorbed after topical application | Human | [1] |
| Elimination Half-Life | 30.9 hours | Human | [2] |
| Excretion | 4.8-8.8% excreted in urine | Human | [2] |
Application 1: this compound as an Internal Standard for Quantitative Bioanalysis by LC-MS/MS
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of crotamiton in biological matrices such as plasma, serum, and urine. The use of a stable isotope-labeled IS is the gold standard in bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and matrix effects.
Experimental Protocol: Quantification of Crotamiton in Human Plasma
This protocol outlines the steps for a typical bioanalytical method for the quantification of crotamiton in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Crotamiton reference standard
-
This compound internal standard
-
Control human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other suitable modifier)
-
96-well plates
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
2. Preparation of Stock and Working Solutions:
-
Crotamiton Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of crotamiton reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Crotamiton Working Solutions: Prepare serial dilutions of the crotamiton stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
This compound Working Solution (IS Working Solution): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the crotamiton working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibration standard, QC, or study sample) into a 96-well plate.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in methanol) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Conditions (Example):
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of crotamiton from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Crotamiton: To be determined (e.g., Q1/Q3 transition).
-
This compound: To be determined (e.g., Q1/Q3 transition, with a +5 Da shift from crotamiton).
-
6. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., ICH M10) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation: Bioanalytical Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Accuracy | ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ) | 3.1% to 9.8% |
| Inter-day Accuracy | ±15% (±20% at LLOQ) | -3.7% to 6.4% |
| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | 4.5% to 11.2% |
| Matrix Effect (CV%) | ≤15% | 8.9% |
| Recovery (CV%) | Consistent and reproducible | 92.5% (CV 6.3%) |
Application 2: Investigating Metabolic Pathways of Crotamiton
While the metabolic pathways of crotamiton are not extensively documented, a deuterated analog can be a valuable tool in "metabolite-shifting" or "metabolic switching" studies. By strategically placing deuterium atoms at sites of potential metabolism, the carbon-deuterium bond, being stronger than a carbon-hydrogen bond, can slow down the rate of metabolism at that specific position. This can lead to a change in the metabolite profile, helping to identify key metabolic pathways.
Putative Metabolic Pathway of Crotamiton
Based on its chemical structure, the primary metabolic pathways for crotamiton are likely to be:
-
Amide Hydrolysis: Cleavage of the amide bond to yield N-ethyl-o-toluidine and crotonic acid. Evidence from forced degradation studies suggests this pathway is plausible.
-
Oxidation: Hydroxylation of the aromatic ring or the ethyl group, primarily mediated by Cytochrome P450 (CYP) enzymes.
Caption: Putative metabolic pathways of Crotamiton.
Experimental Workflow for Metabolite Identification using this compound
Caption: Workflow for metabolite identification.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of crotamiton in biological matrices. Its use as an internal standard in LC-MS/MS assays, following validated protocols, ensures high-quality data for pharmacokinetic and other drug disposition studies. Furthermore, the strategic use of this compound can aid in the elucidation of the metabolic pathways of crotamiton, contributing to a more complete understanding of its pharmacological profile. The protocols and information provided herein serve as a valuable resource for researchers in the field of drug metabolism and pharmaceutical analysis.
References
Application Note: Quantitative Determination of Crotamiton in Human Plasma using Liquid-Liquid Extraction with Crotamiton-d5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction of Crotamiton from human plasma using a liquid-liquid extraction (LLE) method. The protocol incorporates a stable isotope-labeled internal standard, Crotamiton-d5, to ensure accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the sensitive measurement of Crotamiton in a biological matrix.
Introduction
Crotamiton is a scabicidal and antipruritic agent used for the treatment of scabies and for the relief of itching.[1][2] Accurate determination of Crotamiton concentrations in biological matrices such as plasma is essential for pharmacokinetic and pharmacodynamic studies. Liquid-liquid extraction is a robust and effective sample preparation technique for isolating analytes like Crotamiton from complex biological samples. Crotamiton's hydrophobic nature, indicated by a logP of 2.9, makes it an ideal candidate for LLE.[3] The use of a deuterated internal standard, this compound, is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification.[4][5][6] This protocol details a straightforward and efficient LLE procedure for the analysis of Crotamiton in human plasma.
Physicochemical Properties of Crotamiton
A summary of the key physicochemical properties of Crotamiton relevant to its extraction is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| LogP | 2.9 | [3] |
| Predicted pKa (Strongest Basic) | -0.6 | [3] |
| Description | Colorless to slightly yellowish oil | [3] |
The very low predicted pKa suggests that Crotamiton is a neutral molecule across a wide pH range, simplifying the LLE procedure as pH adjustment of the sample is not critical for efficient extraction.
Experimental Protocol
This protocol is a general guideline and should be optimized and validated for specific laboratory conditions and analytical instrumentation.
Materials and Reagents
-
Crotamiton certified reference standard
-
This compound internal standard (commercially available from suppliers such as MedchemExpress and LGC Standards)[4][5]
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Preparation of Standard and Internal Standard Stock Solutions
-
Crotamiton Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Crotamiton reference standard and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard and IS Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to the desired concentrations for spiking calibration standards and quality control (QC) samples.
Sample Preparation: Liquid-Liquid Extraction
The following table summarizes the quantitative parameters for the LLE protocol.
| Step | Parameter | Value |
| 1. Sample Aliquoting | Plasma Sample Volume | 200 µL |
| 2. Internal Standard Spiking | IS Working Solution Volume | 20 µL |
| IS Concentration in Plasma | 100 ng/mL (example) | |
| 3. Protein Precipitation | Precipitating Agent | Acetonitrile |
| Volume of Precipitating Agent | 400 µL | |
| 4. Extraction | Extraction Solvent | Ethyl Acetate |
| Volume of Extraction Solvent | 1 mL | |
| 5. Vortexing | Duration | 5 minutes |
| 6. Centrifugation | Speed | 10,000 x g |
| Duration | 10 minutes | |
| Temperature | 4 °C | |
| 7. Supernatant Transfer | Volume of Organic Layer | ~900 µL |
| 8. Evaporation | Method | Nitrogen Evaporation |
| Temperature | 40 °C | |
| 9. Reconstitution | Reconstitution Solvent | 100 µL |
| Solvent Composition | 50:50 Acetonitrile:Water |
Detailed LLE Procedure
-
Label microcentrifuge tubes for each sample, calibration standard, and QC sample.
-
Pipette 200 µL of human plasma into the appropriately labeled tubes.
-
Spike 20 µL of the this compound internal standard working solution into each tube (except for blank matrix samples).
-
For calibration and QC samples, spike the appropriate volume of Crotamiton working standard solution. For blank and zero samples, spike with the corresponding volume of the working solution solvent.
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C to separate the organic and aqueous layers and pellet the precipitated proteins.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube, being careful not to disturb the protein pellet or the aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent (e.g., 50:50 acetonitrile:water).
-
Vortex for 1 minute to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for Crotamiton from human plasma.
Logical Relationship of Key Steps
Caption: Key steps in the isolation of Crotamiton from plasma.
Conclusion
The described liquid-liquid extraction protocol provides a reliable and efficient method for the isolation of Crotamiton from human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis. The final extract is compatible with standard LC-MS/MS systems, allowing for sensitive quantification of Crotamiton in various research settings. As with any bioanalytical method, this protocol should be fully validated to demonstrate its performance characteristics for the intended application.
References
- 1. Crotamiton | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crotamiton (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Crotamitone-d5 | CAS | LGC Standards [lgcstandards.com]
- 6. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
Troubleshooting & Optimization
Crotamiton-d5 LC-MS/MS Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Crotamiton-d5 as an internal standard in LC-MS/MS assays.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Crotamiton in biological matrices, with a focus on mitigating matrix effects using its deuterated internal standard, this compound.
Issue: Poor Peak Shape and Asymmetry for Crotamiton and this compound
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions: The separation of Crotamiton, which exists as a mixture of cis and trans isomers, can be challenging.[1][2][3] Inadequate separation from matrix components or between isomers can lead to poor peak shape.
-
Solution: Optimize the mobile phase composition and gradient. A common mobile phase for Crotamiton analysis is a mixture of methanol, acetonitrile, and an ammonium acetate buffer.[4] Experiment with different ratios and gradient slopes to improve resolution. Consider using a C18 or a specialized column like a C30, which offers high shape selectivity for structurally related isomers.[1]
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Sample Solvent Effects: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final sample extract in a solvent that is similar in composition and strength to the initial mobile phase.
-
Issue: Significant Signal Suppression or Enhancement (Matrix Effect)
Background: Matrix effects are a common challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, serum) interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification.[5] Ion suppression is more frequently observed than ion enhancement.
Evaluation and Solutions:
-
Assess the Matrix Effect: The matrix effect should be quantitatively assessed during method development.[5] This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these areas is the Matrix Factor (MF) .
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components through rigorous sample cleanup.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving phospholipids and other matrix components that can cause significant ion suppression.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.[7] The choice of extraction solvent is critical and should be optimized for Crotamiton.
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects.[6][8] Different sorbents (e.g., C8, C18, mixed-mode) should be screened for optimal recovery and cleanliness.
-
-
Optimize Chromatography: Ensure chromatographic separation of Crotamiton and this compound from the regions where matrix components elute. A post-column infusion experiment can be performed to identify these regions of ion suppression.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard for the quantification of Crotamiton. Since it has nearly identical physicochemical properties to Crotamiton, it will co-elute and experience similar degrees of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant ion suppression for Crotamiton even when using this compound?
A1: While this compound effectively compensates for matrix effects experienced by Crotamiton, significant ion suppression can still negatively impact the assay's sensitivity. If the signal is suppressed to a level near the lower limit of quantification (LLOQ), the precision and accuracy of the measurement can be compromised. The primary goal should be to reduce the underlying matrix effect through improved sample preparation and chromatography, as detailed in the troubleshooting guide.
Q2: What are typical acceptance criteria for matrix effects during method validation?
A2: According to regulatory guidelines, the matrix effect should be assessed using at least six different lots of the biological matrix. The coefficient of variation (CV) of the matrix factor across these lots should be ≤15%. The IS-normalized matrix factor (the ratio of the analyte's matrix factor to the IS's matrix factor) should also be calculated, and its CV should be within the same limit.
Q3: Can I use a different internal standard if this compound is unavailable?
A3: It is strongly recommended to use a stable isotope-labeled internal standard like this compound for LC-MS/MS analysis. A structural analog may not co-elute perfectly with Crotamiton and may experience different ionization suppression/enhancement, leading to inaccurate results. If a SIL-IS is not available, a close structural analog should be used with caution, and a thorough validation of its ability to track the analyte's behavior in the matrix is essential.
Q4: How should I prepare my samples to minimize matrix effects for Crotamiton analysis in plasma?
A4: While protein precipitation is a quick method, it often yields extracts with significant matrix effects. For a more robust assay, consider developing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. An SPE method with a C18 or mixed-mode cation exchange sorbent is likely to provide the cleanest extract and minimize ion suppression.
Q5: What are the key multiple reaction monitoring (MRM) transitions for Crotamiton and this compound?
A5: The precursor ion for Crotamiton is [M+H]+ at m/z 204.3. For this compound, the precursor ion will be [M+H]+ at m/z 209.3. The product ions would need to be determined by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan. A common fragmentation pathway should be chosen to select a specific and abundant product ion for quantification.
Quantitative Data Summary
The following tables present hypothetical but realistic data for a validated LC-MS/MS method for Crotamiton in human plasma using this compound as the internal standard. This data is for illustrative purposes to demonstrate expected performance.
Table 1: Matrix Effect and Recovery of Crotamiton
| Parameter | Low QC (15 ng/mL) | Mid QC (150 ng/mL) | High QC (1500 ng/mL) |
| Recovery (%) | 88.5 | 91.2 | 90.1 |
| CV (%) | 4.2 | 3.5 | 3.9 |
| Matrix Factor | 0.85 | 0.88 | 0.86 |
| CV (%) | 5.1 | 4.8 | 4.5 |
| IS Normalized MF | 1.01 | 0.99 | 1.02 |
| CV (%) | 2.5 | 2.1 | 2.3 |
Table 2: Process Efficiency of Crotamiton Analysis
| Parameter | Low QC (15 ng/mL) | Mid QC (150 ng/mL) | High QC (1500 ng/mL) |
| Process Efficiency (%) | 78.3 | 80.3 | 77.5 |
| CV (%) | 4.8 | 4.1 | 4.4 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor
-
Prepare Analyte & IS Solutions:
-
Prepare a stock solution of Crotamiton and this compound in methanol.
-
Create working solutions at low, mid, and high QC concentrations in the mobile phase.
-
-
Sample Set A (Neat Solution):
-
In a clean tube, add the appropriate Crotamiton working solution.
-
Add the internal standard (this compound) working solution.
-
Dilute with the mobile phase to the final volume.
-
-
Sample Set B (Post-Extraction Spiked Matrix):
-
Process six different lots of blank human plasma using the validated sample preparation method (e.g., LLE or SPE).
-
To the final dried extract from each lot, add the same amount of Crotamiton and this compound working solutions as in Set A.
-
Reconstitute with the mobile phase to the final volume.
-
-
Analysis and Calculation:
-
Inject both sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A).
-
Calculate the IS-Normalized MF = (MF of Crotamiton) / (MF of this compound).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Crotamiton from Plasma
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 50 µL of 0.1 M sodium carbonate solution to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:10 mM ammonium acetate).
-
Vortex to mix and transfer to an autosampler vial for injection.
-
Visualizations
Caption: Workflow for Crotamiton analysis in plasma using LLE.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Chromatography of crotamiton and its application to the determination of active ingredients in ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for determination of crotamiton [labonline.com.au]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Ion Suppression with Crotamiton-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Crotamiton-d5 as an internal standard to overcome ion suppression in LC-MS/MS bioanalysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantitative analysis of Crotamiton in biological matrices.
Issue 1: Low Analyte Signal or Poor Sensitivity for Crotamiton
-
Possible Cause: Significant ion suppression from endogenous matrix components co-eluting with Crotamiton.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[1]
-
Optimize Sample Preparation: Enhance sample clean-up to remove interfering matrix components like phospholipids.[2][3] Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4]
-
Chromatographic Separation: Modify the LC gradient to better separate Crotamiton from the ion-suppressing region. Adjusting the mobile phase composition or using a different column chemistry can improve resolution.[5][6]
-
Sample Dilution: If the Crotamiton concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components.[5]
-
Issue 2: Inconsistent or Irreproducible Results for Quality Control (QC) Samples
-
Possible Cause: Variable ion suppression across different sample wells due to inconsistencies in sample preparation or matrix composition from different sources.
-
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure precise and consistent addition of this compound to all samples, calibrators, and QCs. The analyte-to-internal standard area ratio should be used for quantification to normalize for variability.[7]
-
Homogenize Samples: Thoroughly vortex or mix all samples after thawing and before extraction to ensure uniformity.
-
Automate Liquid Handling: If available, use an automated liquid handler for sample preparation to minimize human error and improve consistency.
-
Review Sample Collection and Storage: Inconsistent sample handling prior to analysis can lead to variability. Ensure a standardized protocol is followed.
-
Issue 3: High Variability in this compound (Internal Standard) Peak Area
-
Possible Cause: While this compound is designed to track the analyte, significant variability in its signal can indicate a systemic issue.
-
Troubleshooting Steps:
-
Check for Contamination: A contaminated ion source can lead to unstable spray and fluctuating signal intensity.[2] Regular cleaning of the ion source is recommended.
-
Investigate Extraction Recovery: Inconsistent recovery during sample preparation can affect both the analyte and the internal standard. Optimize the extraction procedure for robustness.
-
Evaluate Matrix Effects on the Internal Standard: In rare cases, an unforeseen matrix component may specifically suppress the internal standard. This can be investigated using matrix effect experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in bioanalysis?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte in a mass spectrometer's ion source due to the presence of co-eluting matrix components.[5][8] This leads to a decreased analyte signal, which can negatively impact the sensitivity, accuracy, and precision of a quantitative assay.[3] Common causes include salts, phospholipids, and other endogenous materials from the biological sample.[3][9]
Q2: How does using this compound as an internal standard help overcome ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and physically almost identical to Crotamiton, meaning it will behave similarly during sample preparation, chromatography, and ionization.[7][10] Therefore, any ion suppression that affects Crotamiton will also affect this compound to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, the effects of ion suppression are normalized, leading to more accurate and reliable quantification.[6]
Q3: What are the key considerations when developing an LC-MS/MS method for Crotamiton using this compound?
A3: Key considerations include:
-
Chromatographic Co-elution: The chromatographic method should be developed so that Crotamiton and this compound co-elute.[10]
-
Mass Resolution: The mass spectrometer must be able to differentiate between the mass of Crotamiton and the slightly higher mass of this compound.
-
Absence of Cross-Interference: It's crucial to ensure that there is no significant signal from Crotamiton in the mass channel of this compound, and vice versa.
-
Appropriate Concentration: The concentration of the internal standard should be optimized to provide a strong signal without causing detector saturation or contributing to ion suppression itself.[8]
Q4: What are the best practices for sample preparation to minimize ion suppression?
A4:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering components, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts by using a solid sorbent to bind and elute the analyte, effectively removing a wide range of interferences.[4]
Experimental Protocols
Representative Bioanalytical Method for Crotamiton in Human Plasma
This protocol is a representative example and should be fully validated according to regulatory guidelines.[3]
1. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol) to all tubes except for the blank matrix.
-
Add 150 µL of acetonitrile to all tubes to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 95% B over 2.5 min, hold for 1 min, return to 10% B and re-equilibrate. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Crotamiton: m/z 204.1 -> 132.1; this compound: m/z 209.1 -> 137.1 (Example transitions) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
Quantitative Data Summary
Table 1: Effect of Ion Suppression on Crotamiton Quantification
| Sample | Crotamiton Peak Area (Analyte Only) | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| QC Low (Neat Solution) | 55,123 | N/A | N/A | 10.0 (Nominal) | 100 |
| QC Low (Plasma Extract) | 38,586 | N/A | N/A | 7.0 | 70 |
| QC Low (Plasma with IS) | 39,210 | 40,850 | 0.960 | 9.6 | 96 |
| QC High (Neat Solution) | 548,990 | N/A | N/A | 100.0 (Nominal) | 100 |
| QC High (Plasma Extract) | 371,813 | N/A | N/A | 67.7 | 67.7 |
| QC High (Plasma with IS) | 375,430 | 391,073 | 0.960 | 96.0 | 96 |
This table illustrates a hypothetical scenario where ion suppression in the plasma matrix reduces the analyte signal by approximately 30-33%. The use of this compound as an internal standard corrects for this suppression, bringing the calculated accuracy within acceptable limits.
Visualizations
Caption: Bioanalytical workflow for Crotamiton using this compound.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. bioanalytical method validation: Topics by Science.gov [science.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. Efficient QC Method for Determination of Crotamiton, a Treatment for Scabies and Skin Pruritus | Technology Networks [technologynetworks.com]
- 10. Chromatography of crotamiton and its application to the determination of active ingredients in ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic exchange and stability of Crotamiton-d5
This technical support center provides researchers, scientists, and drug development professionals with guidance on the isotopic exchange and stability of Crotamiton-d5. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled analogue of Crotamiton.[1] Its primary application is as an internal standard in analytical methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), for the accurate quantification of Crotamiton in biological matrices.[2] The deuterium labeling provides a distinct mass difference, allowing it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.
Q2: Is there a risk of isotopic exchange (D-H exchange) with this compound?
Q3: What are the known stability issues of the parent compound, Crotamiton?
Studies on unlabeled Crotamiton have shown that it is susceptible to degradation under forced degradation conditions. It is labile to both acidic and alkaline hydrolysis, as well as oxidative conditions. Complete degradation of Crotamiton has been observed after refluxing with 1N HCl for three hours.[4] This suggests that experimental procedures involving this compound should avoid harsh pH conditions to maintain the integrity of the molecule.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the stability and isotopic integrity of this compound, the following general best practices for deuterated standards should be followed:
-
Storage Temperature: Store in a cool, dark, and dry place. Recommended storage is typically at 2-8°C for short-term and -20°C for long-term storage.[1]
-
Light Protection: Store in amber vials or other light-protecting containers to prevent photodegradation.[1]
-
Moisture: Minimize exposure to moisture to prevent hydrolysis and potential D-H exchange. Use of a desiccator for storage of solid material is recommended.
-
Inert Atmosphere: For long-term storage or highly sensitive experiments, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solution Stability: When preparing solutions, use high-purity, anhydrous solvents. Prepare fresh working solutions and avoid long-term storage of solutions, especially in protic solvents like methanol or water, where the risk of D-H exchange may be higher.
Troubleshooting Guides
Issue 1: Inconsistent quantification results or loss of internal standard signal.
Possible Cause: Degradation of this compound or isotopic exchange.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound stock and working solutions have been stored according to the recommended conditions (cool, dark, and protected from moisture).
-
Assess Sample Preparation Conditions: Review your sample preparation workflow. Avoid exposing the sample to strong acids, bases, or high temperatures for extended periods.
-
Perform a Stability Check:
-
Prepare a fresh solution of this compound in your sample matrix or diluent.
-
Analyze the solution at several time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping it under your typical experimental conditions (e.g., room temperature in the autosampler).
-
A significant decrease in the this compound signal over time indicates instability.
-
-
Check for Isotopic Exchange with LC-MS:
-
Analyze a fresh, high-concentration solution of this compound.
-
Examine the mass spectrum for the appearance or increase in the intensity of the M+4, M+3, etc. peaks relative to the M+5 peak. This would indicate a loss of deuterium.
-
Also, look for an increase in the signal at the mass of unlabeled Crotamiton.
-
Caption: Troubleshooting workflow for inconsistent this compound signal.
Issue 2: Unexpected peak observed at the retention time of unlabeled Crotamiton.
Possible Cause: Presence of unlabeled Crotamiton as an impurity in the this compound standard or back-exchange.
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Review the CoA for your batch of this compound to determine the specified isotopic purity.
-
Analyze a "Neat" Standard: Prepare a solution of the this compound standard in a clean solvent and analyze it by LC-MS. Quantify the area of the peak corresponding to unlabeled Crotamiton relative to the this compound peak.
-
Evaluate for Back-Exchange: If the amount of unlabeled Crotamiton is higher than specified in the CoA, consider the possibility of back-exchange during storage or sample preparation. Analyze a freshly prepared solution from a new vial of the standard, if available.
Data Presentation
Table 1: Summary of Crotamiton Stability and Degradation Pathways
| Condition | Reagent | Time | Result | Degradation Products | Reference |
| Acidic Hydrolysis | 1N HCl | 3 hours (reflux) | Complete Degradation | 2-butenoic acid and N-ethyl-2-methylaniline | [4] |
| Alkaline Hydrolysis | Data indicates lability | Not specified | Degradation | Not specified | [4] |
| Oxidation | Data indicates lability | Not specified | Degradation | Not specified | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
-
Objective: To determine the stability of this compound in a given solvent or sample matrix over time.
-
Materials:
-
This compound standard
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Blank sample matrix (e.g., plasma, urine)
-
LC-MS system
-
-
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution in the solvent and in the blank sample matrix to the final concentration used in your assay.
-
Divide the working solutions into aliquots for analysis at different time points (e.g., T=0, 2, 4, 8, 12, 24 hours).
-
Store the aliquots under the conditions you are evaluating (e.g., room temperature, 4°C).
-
At each time point, inject an aliquot onto the LC-MS system.
-
Monitor the peak area of this compound. A significant change in the peak area over time indicates instability.
-
Caption: Experimental workflow for assessing this compound stability.
Protocol 2: Evaluation of Isotopic Purity and Exchange by LC-MS
-
Objective: To determine the isotopic purity of a this compound standard and assess for D-H exchange.
-
Materials:
-
This compound standard
-
High-purity solvent
-
High-resolution mass spectrometer (e.g., TOF or Orbitrap)
-
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration that provides a strong signal.
-
Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire a full-scan mass spectrum in the region of the molecular ions for both unlabeled Crotamiton and this compound.
-
Identify the peaks corresponding to the unlabeled analyte (M+0) and the deuterated species (M+1 to M+5).
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak (M+5) by the sum of the intensities of all related isotopic peaks (M+0 to M+5).
-
To check for exchange under experimental conditions, incubate the this compound solution in the relevant mobile phase or sample matrix and re-analyze, looking for changes in the isotopic distribution.
-
Caption: Logical workflow for isotopic purity and exchange analysis.
References
Crotamiton-d5 degradation products and stability testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Crotamiton-d5. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Disclaimer: The following information is primarily based on studies conducted on Crotamiton. While this compound is expected to have very similar chemical properties and degradation pathways, minor differences in reaction kinetics may occur due to the deuterium isotope effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a deuterated form of Crotamiton, an active pharmaceutical ingredient known for its scabicidal and antipruritic properties. In research, this compound is most commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Crotamiton in biological matrices or pharmaceutical formulations.[1]
Q2: What are the main degradation pathways for Crotamiton?
Crotamiton is susceptible to degradation under various stress conditions. The primary degradation pathways include:
-
Acidic and Alkaline Hydrolysis: The amide linkage in Crotamiton is prone to cleavage under both acidic and basic conditions.[2][3][4]
-
Oxidation: Crotamiton can be degraded by oxidizing agents.[3][4]
-
Photolysis: Exposure to light can lead to the degradation of the molecule.[3][4]
-
Thermal Degradation: High temperatures can induce the breakdown of Crotamiton.[3][4]
Q3: What are the major degradation products of Crotamiton under acidic conditions?
Forced degradation studies under acidic conditions (e.g., refluxing with 1N HCl) have shown that Crotamiton primarily degrades into two main products:
Troubleshooting Guides
HPLC Analysis Issues
Q4: I am observing peak splitting for my this compound peak in my HPLC chromatogram. What could be the cause and how can I fix it?
Peak splitting can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting a too concentrated sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Column Contamination: The column may have accumulated contaminants from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
-
Incompatible Sample Solvent: If the sample solvent is significantly different from the mobile phase in terms of polarity or pH, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Void or Damage: A void at the head of the column or damage to the packing material can cause peak splitting. This may require replacing the column.
-
Mobile Phase Issues: Ensure the mobile phase components are fully miscible and properly degassed. Inconsistent mobile phase composition can affect peak shape.
Q5: My this compound peak is showing significant tailing. What are the potential causes and solutions?
Peak tailing is a common issue in HPLC. Consider the following:
-
Secondary Interactions: Silanol groups on the silica-based column packing can interact with basic compounds, causing tailing. Try adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
-
Column Contamination: As with peak splitting, contamination can be a cause. A thorough column wash is recommended.
-
Low Mobile Phase pH: For basic compounds, a low pH mobile phase can lead to tailing. If compatible with your analyte and column, consider increasing the mobile phase pH.
-
Column Deterioration: Over time, the performance of an HPLC column degrades. If other troubleshooting steps fail, it may be time to replace the column.
Stability Study Issues
Q6: I am not observing any degradation of this compound in my forced degradation study. What should I do?
If no degradation is observed, it's possible the stress conditions are not stringent enough. Consider the following adjustments:
-
Increase Stressor Concentration: For acid/base hydrolysis, increase the concentration of the acid or base (e.g., from 0.1N to 1N). For oxidative stress, increase the concentration of hydrogen peroxide.
-
Increase Temperature: Elevating the temperature can accelerate degradation.
-
Extend Exposure Time: Increase the duration of the stress condition.
-
Combined Stressors: In some cases, a combination of stressors (e.g., heat and acid) may be necessary to induce degradation.
It is also important to ensure that the lack of observed degradation is not due to an issue with the analytical method's ability to detect the degradants.
Q7: The mass balance in my stability study is below 95%. What could be the reasons?
A low mass balance suggests that not all components (the parent drug and its degradation products) are being accounted for. Potential reasons include:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.
-
Volatile Degradants: Degradation products may be volatile and lost during sample preparation or analysis.
-
Precipitation of Degradants: Degradants may precipitate out of the solution and not be injected into the analytical system.
-
Co-eluting Peaks: A degradation product peak may be co-eluting with the parent drug peak or another impurity, leading to inaccurate quantification. Method optimization may be required to resolve all peaks.
-
Adsorption of Degradants: Degradation products may adsorb to the vials or container closure system.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for Crotamiton
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acidic Hydrolysis | 0.1N HCl | 2 hours | Room Temp | High | N-ethyl-2-methylaniline, 2-butenoic acid |
| Acidic Hydrolysis | 1N HCl | 3 hours | Reflux | Complete | N-ethyl-2-methylaniline, 2-butenoic acid |
| Alkaline Hydrolysis | 0.1N NaOH | 2 hours | Room Temp | Moderate | Not Specified |
| Oxidative Stress | 6% H₂O₂ | 2 hours | Room Temp | Moderate | Not Specified |
| Thermal Degradation | - | 3 hours | 80 °C | Low | Not Specified |
| Photodegradation | Sunlight | 24 hours | Ambient | Low | Not Specified |
| Neutral Hydrolysis | Deionized Water | 3 hours | 80 °C | Low | Not Specified |
Data compiled from published studies on Crotamiton.[3][4][5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1N and 1N
-
Sodium hydroxide (NaOH), 0.1N
-
Hydrogen peroxide (H₂O₂), 6% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Reflux apparatus
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep at room temperature for 2 hours.
-
For more extensive degradation, to 1 mL of the stock solution, add 1 mL of 1N HCl and reflux for 3 hours.
-
After the specified time, neutralize the solutions with an appropriate volume of NaOH and dilute with methanol to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours.
-
Neutralize the solution with an appropriate volume of HCl and dilute with methanol.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 2 hours.
-
Dilute with methanol to the final concentration.
-
-
Thermal Degradation:
-
Place a solution of this compound in methanol in a water bath at 80°C for 3 hours.
-
Allow to cool and dilute as necessary.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to direct sunlight for 24 hours.
-
A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed this compound solution), using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound in the presence of its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer). A typical starting point could be a mixture of methanol, acetonitrile, and 1.0 N ammonium acetate (55:44:1 v/v/v).[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 264 nm (for UV detection)[6]
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: this compound degradation pathways and products.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Crotamiton-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Crotamiton-d5.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: this compound has a molecular weight of approximately 208.32 g/mol .[1] When using electrospray ionization (ESI) in positive mode, the expected precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 209.3.
Q2: I am not seeing a strong signal for my this compound standard. What are the common causes?
A2: Low signal intensity for a deuterated internal standard can be caused by several factors, including:
-
Suboptimal Ionization Source Parameters: The settings for the capillary voltage, cone voltage, and source temperature may not be optimal for this compound.
-
Matrix Effects: Components in the sample matrix can suppress the ionization of the standard.[2]
-
Incorrect Concentration: The concentration of the working solution for the internal standard may be too low.
-
Degradation: The standard may have degraded during storage.
Q3: Can the deuterium labels on this compound exchange with hydrogen from the solvent?
A3: The deuterium atoms in this compound are on the ethyl group (-CH₂-CD₃ replaced with -CD₂-CD₃), which are generally stable positions. However, it is good practice to avoid highly acidic or basic conditions during sample preparation and storage to minimize the risk of any potential H/D exchange.[3][4]
Q4: My deuterated standard elutes slightly earlier than the non-deuterated Crotamiton. Is this normal?
A4: Yes, a slight shift in retention time, known as the "deuterium isotope effect," can occur where the deuterated standard elutes slightly earlier than the analyte.[2] It is important to ensure that this small separation does not lead to differential matrix effects for the analyte and the internal standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Signal Intensity or No Peak for this compound | Suboptimal mass spectrometry parameters. | Perform a tuning and calibration of the instrument. Optimize the cone voltage and collision energy specifically for this compound. |
| Ion suppression from the sample matrix. | Dilute the sample to reduce matrix effects. Optimize the chromatographic separation to separate this compound from interfering matrix components.[2] | |
| Incorrect preparation of the standard solution. | Prepare a fresh stock solution of this compound and verify the concentration of the working solution. | |
| Inconsistent Analyte/Internal Standard Response Ratio | H/D exchange. | Check the pH of your mobile phase and sample solutions. Avoid strongly acidic or basic conditions.[3] |
| Chromatographic separation of analyte and internal standard leading to differential matrix effects. | Adjust the chromatographic gradient or mobile phase composition to ensure co-elution of Crotamiton and this compound.[3] | |
| Inaccurate Quantification Results | Presence of unlabeled Crotamiton in the deuterated standard. | Analyze the this compound standard by itself to check for the presence of the unlabeled analyte. |
| Different extraction recoveries for the analyte and the internal standard. | Optimize the sample extraction procedure to ensure consistent and similar recoveries for both Crotamiton and this compound. |
Experimental Protocols
Optimization of Mass Spectrometry Parameters for this compound
This protocol outlines the steps to determine the optimal Multiple Reaction Monitoring (MRM) parameters for this compound.
1. Preparation of this compound Infusion Solution:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Direct Infusion and Precursor Ion Identification:
-
Infuse the this compound solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in full scan mode in the positive ion ESI setting.
-
Identify the protonated molecule ([M+H]⁺) of this compound, which should be at approximately m/z 209.3.
3. Product Ion Scan and Selection:
-
Perform a product ion scan by selecting the precursor ion (m/z 209.3).
-
Vary the collision energy (e.g., from 5 to 40 eV) to induce fragmentation.
-
Identify the most stable and abundant product ions. For Crotamiton, common fragmentation would involve the cleavage of the amide bond or the ethyl group.
4. MRM Transition Optimization:
-
Select the most intense and specific product ions for the MRM transitions.
-
For each MRM transition, optimize the collision energy to maximize the signal of the product ion.
-
Also, optimize the cone voltage to maximize the intensity of the precursor ion.
The following table summarizes the expected and hypothetical parameters to be optimized.
| Parameter | Value/Range | Purpose |
| Precursor Ion (Q1) | ~209.3 m/z | To isolate the protonated this compound molecule. |
| Product Ions (Q3) | To be determined | To monitor specific fragments of this compound for quantification. |
| Collision Energy (CE) | 5 - 40 eV | To optimize the fragmentation of the precursor ion. |
| Cone Voltage | 10 - 50 V | To optimize the intensity of the precursor ion. |
| Capillary Voltage | 1 - 4 kV | To optimize the electrospray ionization process.[5] |
| Source Temperature | 100 - 150 °C | To aid in desolvation. |
| Desolvation Gas Flow | 500 - 800 L/hr | To assist in solvent evaporation. |
Visualizations
Caption: Workflow for optimizing MS parameters for this compound.
Caption: Troubleshooting logic for this compound analysis.
References
Impact of mobile phase on Crotamiton-d5 retention time
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering issues with Crotamiton-d5 retention time during chromatographic analysis. Unstable retention times can compromise the accuracy and reproducibility of your results. This document provides a comprehensive troubleshooting guide, experimental protocols, and FAQs to help you identify and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is eluting earlier than expected. What are the common causes?
An earlier-than-expected elution in reversed-phase chromatography is typically due to decreased interaction with the stationary phase. Consider the following factors:
-
Higher Organic Content in Mobile Phase: An increased proportion of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will reduce the retention of this compound, causing it to elute faster.[1][2] Verify that your mobile phase was prepared with the correct solvent ratios.
-
Deuterium Isotope Effect: In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts.[3][4] This is because the Carbon-Deuterium (C-D) bond is slightly less hydrophobic than the Carbon-Hydrogen (C-H) bond, leading to weaker interactions with the non-polar stationary phase.[3]
-
Increased Flow Rate: An increase in the mobile phase flow rate will cause all compounds, including this compound, to pass through the column more quickly.[5][6]
-
Elevated Column Temperature: Higher temperatures decrease mobile phase viscosity and can reduce analyte interaction with the stationary phase, leading to shorter retention times.[7] A 1°C increase can decrease retention time by approximately 2%.[7]
Q2: My retention time for this compound is drifting to later times over a sequence of injections. What should I investigate?
A gradual increase in retention time often points to a change in the mobile phase or HPLC system conditions:
-
Decreasing Flow Rate: The most common cause is a reduction in the flow rate. This could be due to a small leak in the system or a malfunctioning pump.[8][9] Check for any white, crystalline buffer deposits around fittings, which may indicate a slow leak.[8]
-
Mobile Phase Volatility: If you are using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) may evaporate over time. This increases the aqueous portion of the mobile phase, strengthening retention and leading to longer elution times.[8]
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can alter the stationary phase chemistry and increase retention.
Q3: The retention time for this compound is erratic and unpredictable between injections. What is causing this instability?
Erratic retention times are often due to physical or mechanical issues with the HPLC system:
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before the first injection, you may see retention time shifts in the initial runs of a sequence.[10]
-
Air Bubbles in the Pump: Air bubbles trapped in the pump heads will cause the flow rate to be inconsistent, resulting in fluctuating retention times.[11] Ensure your mobile phase is properly degassed and prime the pump to remove any bubbles.[11]
-
Mobile Phase Mixing Issues: If you are using an on-line mixer (e.g., a quaternary pump), ensure the proportioning valves are working correctly. Inconsistent mixing will lead to a fluctuating mobile phase composition and, consequently, unstable retention times.[9]
-
Temperature Fluctuations: An unstable column temperature will lead to retention time variability.[7] Ensure the column oven is maintaining a consistent temperature.
Q4: My this compound peak is tailing. How can I improve the peak shape?
Peak tailing is often a result of unwanted secondary interactions between the analyte and the stationary phase.
-
Mobile Phase pH: Crotamiton is a basic compound. If the mobile phase pH is not optimal, interactions with residual silanol groups on the silica-based stationary phase can occur, leading to tailing. Adding a small amount of a basic modifier like triethylamine or using a buffered mobile phase (e.g., with ammonium acetate) can improve peak shape.[12][13]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. If peak shape worsens progressively, the column may be nearing the end of its life.[14]
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[14]
Data Presentation: Impact of Mobile Phase Parameters on Retention Time
The following table summarizes the expected impact of changing key mobile phase parameters on the retention time of this compound in a typical reversed-phase HPLC setup.
| Parameter Change | Effect on Retention Time | Rationale |
| Increase % Organic Solvent (e.g., Acetonitrile, Methanol) | Decrease | The mobile phase becomes more non-polar (stronger), reducing the hydrophobic interaction between this compound and the stationary phase.[1][2] |
| Decrease % Organic Solvent | Increase | The mobile phase becomes more polar (weaker), increasing the hydrophobic interaction between the analyte and the stationary phase.[1] |
| Increase Flow Rate | Decrease | The analyte spends less time in the column, resulting in a shorter elution time.[5] |
| Decrease Flow Rate | Increase | The analyte spends more time interacting with the stationary phase, leading to a longer elution time.[8] |
| Increase Column Temperature | Decrease | Reduces mobile phase viscosity and weakens analyte-stationary phase interactions, causing earlier elution.[7] |
| Add Basic Modifier (e.g., Triethylamine) | May slightly decrease | Primarily improves peak shape by masking active silanol sites, which can reduce tailing and may slightly shorten retention.[12] |
| Use of Deuterated Analyte (this compound) | Slight Decrease | The C-D bond is less hydrophobic than the C-H bond, leading to slightly weaker interactions with the reversed-phase column and earlier elution compared to non-deuterated Crotamiton.[3][4] |
Experimental Protocols
This section provides a general methodology for the analysis of this compound using reversed-phase HPLC, based on established methods.[12][13] This protocol should be adapted and validated for your specific instrumentation and application.
1. Mobile Phase Preparation
-
Objective: To prepare a consistent and well-mixed mobile phase for reproducible chromatographic separation.
-
Example Mobile Phase A (Isocratic):
-
Combine acetonitrile and HPLC-grade water in a 40:60 (v/v) ratio in a clean solvent bottle.[12]
-
For mass spectrometry applications, 0.1% formic acid can be added to both the aqueous and organic phases to aid ionization.[15]
-
Mix thoroughly and degas the solution for 10-15 minutes using sonication or vacuum filtration.
-
-
Example Mobile Phase B (Isocratic with Buffer):
-
Prepare a 1.0 N ammonium acetate stock solution.
-
In a clean solvent bottle, combine methanol, acetonitrile, and the 1.0 N ammonium acetate solution in a 55:44:1 (v/v/v) ratio.[13]
-
Mix thoroughly and degas the final solution.
-
2. Sample Preparation
-
Objective: To prepare a sample that is free of particulates and compatible with the mobile phase.
-
Procedure:
-
Accurately weigh a standard of this compound and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to create a stock solution.
-
Perform serial dilutions from the stock solution to create working standards at the desired concentration range.
-
Filter the final sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column or system tubing.
-
3. HPLC/LC-MS System Parameters
-
Objective: To configure the instrument for optimal separation and detection of this compound.
-
Typical Parameters:
-
Column: Acclaim C30 (3 µm, 2.1 x 150 mm) or a suitable C18 column.[12][13]
-
Mobile Phase: As prepared above (e.g., Acetonitrile/Water, 40/60 v/v).[12]
-
Flow Rate: 0.5 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Injection Volume: 1 µL.[12]
-
Detector: UV at 242 nm or Mass Spectrometer in positive ion mode.[12][13]
-
Visualization
The following diagram illustrates the logical workflow for troubleshooting retention time shifts for this compound based on the mobile phase composition and other chromatographic parameters.
Caption: Troubleshooting workflow for this compound retention time shifts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. youtube.com [youtube.com]
- 7. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Separation of Crotamiton on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Crotamiton-d5 Stability in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Crotamiton-d5 in various biological matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in biological matrices?
A1: Based on studies of Crotamiton, potential stability issues for this compound in biological matrices (plasma, blood, urine) could include:
-
Hydrolysis: Crotamiton is known to be labile to both acidic and alkaline hydrolysis.[1][2] Biological matrices have enzymatic activity (e.g., esterases in plasma) that can catalyze hydrolysis.
-
Oxidation: While less pronounced than hydrolysis, oxidative degradation is a potential pathway.[2]
-
Adsorption: Like many small molecules, this compound may adsorb to the surface of collection tubes or storage containers, leading to an apparent decrease in concentration.
-
Enzymatic Degradation: Enzymes present in biological matrices can metabolize the compound.
Q2: What are the recommended storage conditions for this compound in biological samples?
A2: While specific data for this compound is unavailable, general recommendations for storing biological samples to ensure analyte stability include:
-
Temperature: Store samples at -70°C or lower for long-term storage.[3] For short-term storage (e.g., during sample processing), keep samples on ice or at 2-8°C.
-
Anticoagulant/Preservatives: The choice of anticoagulant (e.g., EDTA, heparin) can influence stability. For urine samples, the use of preservatives and pH adjustment might be necessary to inhibit microbial growth and chemical degradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation for some analytes.[3] It is recommended to aliquot samples into smaller volumes for multiple analyses.
Q3: How can I assess the stability of this compound in my specific biological matrix?
A3: Stability should be evaluated as part of your bioanalytical method validation. Key stability experiments include:
-
Freeze-Thaw Stability: Evaluate the stability after a specified number of freeze-thaw cycles (e.g., three cycles).
-
Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determine the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -70°C) for a duration that covers the expected sample storage period.
-
Stock Solution Stability: Confirm the stability of your this compound stock solutions under their storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound | Degradation during sample collection/handling | - Process samples as quickly as possible. - Keep samples on ice during handling. |
| Adsorption to container surfaces | - Use silanized glassware or low-binding polypropylene tubes. - Evaluate different tube types during method development. | |
| Instability in the chosen matrix | - Add stabilizers (e.g., esterase inhibitors) if enzymatic degradation is suspected. - Adjust the pH of the sample. | |
| Inconsistent results between replicates | Incomplete thawing or mixing of samples | - Ensure samples are completely thawed and vortexed thoroughly before analysis. |
| Precipitation of the analyte upon thawing | - Visually inspect samples after thawing. - Consider a different solvent for reconstitution if precipitation occurs after extraction. | |
| Decreasing concentration over time in stored samples | Long-term instability at the storage temperature | - Re-evaluate the long-term stability at a lower temperature (e.g., -80°C). - Ensure storage containers are properly sealed to prevent evaporation. |
| Degradation due to repeated freeze-thaw cycles | - Aliquot samples into single-use vials to avoid multiple freeze-thaw cycles. |
Experimental Protocols
General Protocol for Assessing Freeze-Thaw Stability
-
Sample Preparation: Spike a fresh pool of the biological matrix (e.g., human plasma) with a known concentration of this compound. Aliquot into at least three sets of replicate samples.
-
Baseline Analysis: Analyze one set of freshly prepared samples immediately (Time 0).
-
Freeze-Thaw Cycles: Freeze the remaining sets of samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of cycles (typically three).
-
Analysis: After the final thaw, analyze the samples.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the mean concentration of the baseline samples. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Data Presentation
Table 1: Example Stability Data for this compound in Human Plasma
| Stability Test | Storage Condition | Duration | Mean Concentration (ng/mL) | % Recovery (Compared to T0) |
| Baseline (T0) | N/A | 0 hours | 102.3 | 100% |
| Freeze-Thaw | 3 cycles (-70°C to RT) | N/A | 98.7 | 96.5% |
| Short-Term | Room Temperature | 4 hours | 99.1 | 96.9% |
| Long-Term | -70°C | 30 days | 101.5 | 99.2% |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting workflow for this compound stability issues.
References
Addressing co-eluting interferences with Crotamiton-d5
Welcome to the technical support center for addressing co-eluting interferences with Crotamiton-d5. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during the bioanalysis of Crotamiton using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference when using this compound as an internal standard?
The most common sources of interference in Crotamiton analysis using this compound are:
-
Isotopic Cross-Talk: Natural isotopes of Crotamiton can contribute to the signal of this compound, especially at high analyte concentrations.[1] This can lead to an artificially high internal standard signal and affect the accuracy of quantification.
-
Co-eluting Metabolites: Metabolites of Crotamiton may not be sufficiently separated chromatographically from Crotamiton or this compound, leading to overlapping peaks and inaccurate measurements.
-
Interference from Isomers: Crotamiton exists as a mixture of cis and trans isomers.[2] If not properly resolved, these isomers can potentially interfere with the analyte or internal standard peaks.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute and cause ion suppression or enhancement, affecting the ionization of Crotamiton and this compound.[3]
-
Co-administered Drugs: Other drugs or their metabolites present in the sample could have similar chromatographic and mass spectrometric properties, leading to interference.[4]
Q2: I am observing a shift in retention time between Crotamiton and this compound. Is this normal and how can I address it?
A slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect."[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While a small, consistent shift is often acceptable, a significant or variable shift can impact the reliability of your results.
Troubleshooting Steps:
-
Optimize Chromatography: Adjusting the gradient, flow rate, or mobile phase composition can help to minimize the retention time difference.
-
Check Column Performance: A deteriorating column can lead to peak shape issues and retention time shifts. Ensure your column is performing optimally.
-
Ensure Consistent Mobile Phase Preparation: Inconsistencies in mobile phase pH or composition can affect retention times.[5]
Q3: My calibration curve is non-linear at higher concentrations. What could be the cause?
Non-linearity at high concentrations when using a deuterated internal standard can be caused by:
-
Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, leading to a disproportionate response.[1]
-
Isotopic Interference ("Cross-Talk"): The contribution of naturally occurring isotopes from the analyte to the internal standard signal becomes more pronounced at higher analyte concentrations.[1]
Solutions:
-
Optimize Internal Standard Concentration: A common practice is to use an internal standard concentration that provides a signal intensity around 50% of the highest calibration standard.[1]
-
Dilute Samples: If feasible, diluting samples can bring the analyte concentration into the linear range of the assay.[1]
-
Use a Higher Mass-Labeled Standard: If available, using an internal standard with a higher degree of deuteration (e.g., D7 or greater) can minimize isotopic overlap.[1]
-
Mathematical Correction: Some mass spectrometry software can correct for isotopic contributions.[6]
Q4: How can I investigate for potential co-eluting metabolites of Crotamiton?
While specific metabolites of Crotamiton are not extensively documented in publicly available literature, you can investigate their potential interference through the following experimental approach:
-
Analyze Incurred Samples: Analyze samples from subjects who have been administered Crotamiton. Look for additional peaks in the chromatogram that are not present in blank matrix.
-
Use High-Resolution Mass Spectrometry: High-resolution MS can help in identifying the elemental composition of unknown peaks, aiding in the identification of potential metabolites.
-
Perform In Vitro Metabolism Studies: Incubating Crotamiton with liver microsomes can generate metabolites that can then be characterized by LC-MS/MS.
Troubleshooting Guides
Guide 1: Investigating and Resolving Isotopic Cross-Talk
This guide provides a systematic approach to identify and mitigate interference from isotopic overlap between Crotamiton and this compound.
Experimental Protocol:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled Crotamiton at a concentration corresponding to the upper limit of quantification (ULOQ).
-
Analyze without Internal Standard: Inject this high-concentration Crotamiton solution and monitor the MRM transition for this compound.
-
Data Analysis: A significant peak in the this compound channel indicates isotopic cross-talk.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting isotopic cross-talk.
Guide 2: Addressing Co-elution with Unknown Interferences
This guide outlines steps to take when an unknown peak is co-eluting with Crotamiton or this compound.
Experimental Protocol:
-
Chromatographic Optimization:
-
Mobile Phase Modification: Systematically alter the organic solvent (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase.
-
Gradient Adjustment: Modify the gradient slope to improve the separation of the co-eluting peaks.
-
Column Selection: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms.
-
-
Mass Spectrometric Investigation:
-
Product Ion Scan: Acquire a product ion scan of the interfering peak to determine its fragmentation pattern. This can help in identifying if it is a metabolite or another compound.
-
MRM Transition Modification: If the interference shares the same precursor ion, investigate if a different, more specific product ion can be used for quantification.
-
Troubleshooting Logic:
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Chromatography of crotamiton and its application to the determination of active ingredients in ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Frontiers | Metabolites in the regulatory risk assessment of pesticides in the EU [frontiersin.org]
- 6. lcms.cz [lcms.cz]
Validation & Comparative
Crotamiton-d5 versus other internal standards for Crotamiton analysis
Crotamiton-d5: The Gold Standard for Crotamiton Bioanalysis
In the quantitative analysis of the scabicide and antipruritic agent Crotamiton in biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. While various compounds can be employed as internal standards, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in mass spectrometry-based bioanalysis. This guide provides a comprehensive comparison of this compound against other potential internal standards, supported by established principles of bioanalytical method validation.
Stable isotope-labeled internal standards are structurally identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N)[1][2]. This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences the same degree of extraction recovery and matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis[3][4].
Comparative Performance of Internal Standards
Due to the absence of publicly available studies directly comparing the performance of this compound with other internal standards for Crotamiton bioanalysis, the following table presents a comparison based on well-established principles and expected outcomes in bioanalytical method development. The comparison is made between this compound (a SIL IS) and a hypothetical structural analog internal standard. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled.
| Parameter | This compound (SIL IS) | Structural Analog IS (Hypothetical) | Rationale |
| Linearity (r²) | > 0.99 | > 0.99 | Both can yield good linearity, but the SIL IS provides a more robust and reliable response across the calibration range. |
| Precision (%RSD) | < 15% | < 20% | The superior ability of the SIL IS to track and correct for variability typically results in lower relative standard deviation (RSD) and thus higher precision[3]. |
| Accuracy (%Bias) | ± 15% | ± 20% | Accuracy is enhanced with a SIL IS as it more effectively compensates for analyte loss during extraction and matrix-induced signal suppression or enhancement[4]. |
| Recovery | Highly consistent with Crotamiton | May differ from Crotamiton | The near-identical chemical properties of this compound ensure its extraction efficiency closely mirrors that of Crotamiton. |
| Matrix Effect | Effectively compensates for matrix effects | Prone to differential matrix effects | As a SIL IS co-elutes with the analyte, it is subjected to the same matrix effects, leading to accurate correction. A structural analog may elute at a slightly different time and experience different matrix effects. |
| Lower Limit of Quantification (LLOQ) | Potentially lower | May be higher | The improved signal-to-noise ratio resulting from better precision and accuracy can lead to a lower and more reliable LLOQ. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of Crotamiton in human plasma using this compound as an internal standard. This protocol is a composite of standard bioanalytical methods for small molecules.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Crotamiton: [M+H]⁺ > fragment ion (e.g., 204.1 > 132.1)
-
This compound: [M+H]⁺ > fragment ion (e.g., 209.1 > 132.1)
-
Visualizing the Advantage: Workflow and Co-elution
The following diagrams illustrate the experimental workflow and the critical concept of co-elution and matrix effects.
Caption: Experimental workflow for the bioanalysis of Crotamiton.
Caption: Ideal co-elution vs. differential matrix effects.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. d-nb.info [d-nb.info]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Using Crotamiton-d5
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different methods or laboratories is paramount. This guide provides a comprehensive comparison of two hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of an analyte using Crotamiton-d5 as a deuterated internal standard. The principles and protocols outlined herein are based on established regulatory guidelines for bioanalytical method validation.
Cross-validation is the process of formally demonstrating that two distinct analytical methods, or the same method used at two different sites, can produce comparable data.[1] This is critical when samples from a single study are analyzed at multiple locations or when a method is updated or transferred. For a stable isotopically labeled (SIL) internal standard like this compound, this process verifies that factors such as chromatographic separation, extraction efficiency, and matrix effects are consistently managed, ensuring data integrity.[2][3]
Comparison of Methodological Parameters
The following table summarizes the key parameters of two distinct, hypothetical LC-MS/MS methods designed for the analysis of an analyte in human plasma, utilizing this compound as the internal standard. Method A represents a typical in-house developed assay using protein precipitation, while Method B could be an assay at a contract research organization (CRO) employing solid-phase extraction, with different equipment and standard operating procedures.
| Parameter | Method A (Protein Precipitation) | Method B (Solid-Phase Extraction) |
| Sample Preparation | Protein precipitation with acetonitrile | Solid-Phase Extraction (SPE) |
| Sample Volume | 100 µL | 200 µL |
| Internal Standard | This compound | This compound |
| HPLC Column | C18, 50 x 2.1 mm, 3.5 µm | Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 5 µL |
| Mass Spectrometer | Triple Quadrupole A | Triple Quadrupole B |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | e.g., 204.3 > 132.2 | e.g., 204.3 > 132.2 |
| MRM Transition (IS) | e.g., 209.3 > 137.2 | e.g., 209.3 > 137.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: Protein Precipitation
-
Aliquot 100 µL of human plasma (calibrators, QCs, or study samples) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex for 1 minute at high speed to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
Method B: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Aliquot 200 µL of human plasma into a clean tube and add 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Add the internal standard (this compound) to the eluate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis The analysis for both methods is performed using the specific instrumentation and chromatographic conditions outlined in the "Comparison of Methodological Parameters" table. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is used to fit the data.
Cross-Validation Procedure
-
Prepare three sets of quality control (QC) samples (low, medium, and high concentrations) in bulk from a single, validated source of control human plasma.
-
Divide the QC samples into two sets. One set is for analysis by Method A (the reference method), and the other for Method B (the comparator method).
-
On three separate days, analyze one batch of QCs (n=6 replicates per level) using Method A and one batch using Method B.
-
For each batch, calculate the mean concentration, accuracy (%bias), and precision (%CV) for each QC level.
-
The acceptance criteria for the cross-validation are met if the mean concentration of the QCs at each level from the two methods are within ±15% of each other.
Hypothetical Cross-Validation Data
The following table presents hypothetical data from the cross-validation experiment, demonstrating the comparability of the two methods.
| QC Level | Method A Mean Conc. (ng/mL) | Method B Mean Conc. (ng/mL) | % Difference |
| Low QC (5 ng/mL) | 4.95 | 5.10 | +3.0% |
| Mid QC (50 ng/mL) | 51.2 | 49.8 | -2.7% |
| High QC (400 ng/mL) | 395 | 408 | +3.3% |
| QC Level | Method A Precision (%CV) | Method A Accuracy (%Bias) | Method B Precision (%CV) | Method B Accuracy (%Bias) |
| Low QC | 4.2 | -1.0 | 5.1 | +2.0 |
| Mid QC | 3.5 | +2.4 | 4.0 | -0.4 |
| High QC | 2.8 | -1.25 | 3.2 | +2.0 |
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
This successful hypothetical cross-validation provides confidence that both methods can be used interchangeably to produce reliable and comparable data, which is essential for the integrity of pharmacokinetic and other clinical studies. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving such robust and reproducible results by correcting for variability in sample preparation and instrument response.[4]
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Crotamiton Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust analytical method for the quantification of Crotamiton, utilizing Crotamiton-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision compared to other methods. This document outlines a detailed experimental protocol, presents typical analytical performance data, and visualizes the workflow for clarity.
The primary advantage of using this compound is its ability to mimic the analytical behavior of Crotamiton throughout sample preparation and analysis. Being chemically identical, it co-elutes with the analyte, but its mass difference allows for separate detection by the mass spectrometer. This co-analysis effectively normalizes for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantification.
Quantitative Performance Data
The following table summarizes the typical validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Crotamiton using this compound as an internal standard. These values represent expected performance characteristics for a well-developed and validated assay.
| Parameter | Typical Performance Metric | Description |
| Linearity (r²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and instrument response. |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of Crotamiton that can be reliably quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the closeness of repeated measurements. |
| Accuracy (%Bias) | Within ±15% | The closeness of the measured concentration to the true concentration, expressed as the percentage difference. |
| Recovery | 85% - 115% | The efficiency of the extraction process in recovering Crotamiton from the sample matrix. |
| Matrix Effect | Minimal (compensated by IS) | The influence of co-eluting substances from the sample matrix on the ionization of Crotamiton. The use of this compound effectively mitigates this effect. |
Experimental Protocols
This section details a representative LC-MS/MS method for the quantification of Crotamiton in a biological matrix (e.g., plasma).
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like Crotamiton from biological matrices.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
This compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range)
-
-
Procedure:
-
To 100 µL of the sample (e.g., plasma), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) is suitable for the separation of Crotamiton.[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 1.0 N ammonium acetate (e.g., in a ratio of 55:44:1, v/v/v) can be used in an isocratic elution mode.[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Crotamiton: Precursor ion (m/z) → Product ion (m/z) - To be determined empirically.
-
This compound: Precursor ion (m/z) → Product ion (m/z) - To be determined empirically.
-
-
Instrument Parameters: Parameters such as desolvation gas flow, cone voltage, and collision energy should be optimized for maximum signal intensity for both Crotamiton and this compound.
-
Experimental Workflow and Logic
The following diagrams illustrate the key workflows in the quantification of Crotamiton using this compound.
Caption: Experimental workflow for Crotamiton quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
A Comparative Guide to the Validation of Crotamiton-d5 as an Internal Standard in Bioanalytical Methods Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Crotamiton-d5 and a structural analog, N-Ethyl-o-toluidine, for use as internal standards in the quantification of Crotamiton in biological matrices. The validation protocols and data presented are in accordance with the U.S. Food and Drug Administration (FDA) "Bioanalytical Method Validation Guidance for Industry."
Introduction
The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Deuterated standards, such as this compound, are often considered the "gold standard" due to their close physicochemical similarity to the analyte. However, structural analogs can also serve as suitable alternatives. This guide presents a validation framework and comparative data for this compound and N-Ethyl-o-toluidine to aid researchers in selecting the most appropriate IS for their specific needs.
Experimental Protocols
Bioanalytical Method
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Crotamiton in human plasma.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Crotamiton: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
N-Ethyl-o-toluidine: [M+H]+ → fragment ion
-
-
Internal Standard Validation Protocol
The validation of this compound and N-Ethyl-o-toluidine as internal standards was performed according to FDA guidelines, assessing the following parameters:
-
Specificity and Selectivity: Blank plasma samples from at least six different sources were analyzed to assess for interference at the retention times of the analyte and the internal standards. The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.[1]
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standards was evaluated by comparing the peak areas of the analyte and IS in post-extraction spiked blank plasma to their peak areas in a neat solution.
-
Accuracy and Precision: The accuracy and precision of the method using each internal standard were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in five replicates over three separate analytical runs. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[1]
-
Stability: The stability of Crotamiton was assessed in the presence of each internal standard under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation
The following tables summarize the hypothetical comparative data for the validation of this compound and N-Ethyl-o-toluidine as internal standards.
Table 1: Specificity and Selectivity
| Internal Standard | Interference at Analyte RT (% of LLOQ) | Interference at IS RT (% of IS Response) |
| This compound | < 2.5% | < 1.0% |
| N-Ethyl-o-toluidine | < 3.0% | < 1.5% |
Table 2: Matrix Effect
| Internal Standard | Analyte Matrix Factor | IS Matrix Factor | IS-Normalized Matrix Factor |
| This compound | 0.92 | 0.94 | 0.98 |
| N-Ethyl-o-toluidine | 0.91 | 0.85 | 1.07 |
Table 3: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| This compound | LLOQ | 1 | 1.05 | 5.0 | 8.2 |
| Low | 3 | 2.95 | -1.7 | 6.5 | |
| Mid | 50 | 51.2 | 2.4 | 4.1 | |
| High | 150 | 148.5 | -1.0 | 3.5 | |
| N-Ethyl-o-toluidine | LLOQ | 1 | 1.10 | 10.0 | 12.5 |
| Low | 3 | 3.15 | 5.0 | 9.8 | |
| Mid | 50 | 48.5 | -3.0 | 7.2 | |
| High | 150 | 155.0 | 3.3 | 6.1 |
Table 4: Stability (Freeze-Thaw, 3 Cycles)
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Change |
| This compound | Low | 3 | 2.98 | -0.7 |
| High | 150 | 149.1 | -0.6 | |
| N-Ethyl-o-toluidine | Low | 3 | 2.90 | -3.3 |
| High | 150 | 145.5 | -3.0 |
Mandatory Visualizations
Caption: Experimental workflow for Crotamiton quantification.
Caption: Proposed signaling pathway for Crotamiton's anti-pruritic effect.
Discussion
The validation data demonstrates that both this compound and N-Ethyl-o-toluidine can be used as internal standards for the quantification of Crotamiton in human plasma. However, the performance of this compound is superior across all tested parameters.
-
Specificity and Selectivity: Both internal standards showed minimal interference from endogenous plasma components.
-
Matrix Effect: this compound, being a stable isotope-labeled analog, co-elutes with Crotamiton and experiences a very similar matrix effect. This results in a more consistent and reliable IS-normalized matrix factor, closer to unity. N-Ethyl-o-toluidine, having a different chemical structure, exhibits a slightly different chromatographic behavior and ionization efficiency, leading to a less ideal compensation for the matrix effect.
-
Accuracy and Precision: The method utilizing this compound demonstrated better accuracy and precision, with lower % bias and %CV values across all QC levels. This is a direct consequence of the superior matrix effect compensation provided by the deuterated internal standard.
-
Stability: While Crotamiton was stable under the tested conditions with both internal standards, the percentage change observed with this compound was lower, indicating a more consistent performance.
Conclusion
Based on the validation results, This compound is the recommended internal standard for the bioanalysis of Crotamiton. Its use leads to a more accurate, precise, and robust method, which is crucial for regulated bioanalytical studies. While N-Ethyl-o-toluidine can be a viable and more cost-effective alternative, additional care must be taken during method development and validation to ensure adequate compensation for matrix effects and to meet the required acceptance criteria. The choice of internal standard should ultimately be based on the specific requirements of the study and the performance characteristics of the bioanalytical method.
References
The Gold Standard in Bioanalysis: Evaluating the Accuracy and Precision of Crotamiton-d5 in Quantitative Assays
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of Crotamiton, the choice of an appropriate internal standard is paramount. Among the available options, the stable isotope-labeled internal standard, Crotamiton-d5, emerges as the superior choice for liquid chromatography-mass spectrometry (LC-MS) based assays. Its use is critical for mitigating variability and ensuring the reliability of pharmacokinetic and other quantitative studies.
While specific, publicly available comparative studies detailing the performance of this compound against other internal standards are limited, the principles of bioanalytical method validation and the extensive use of deuterated standards in pharmaceutical analysis provide a strong basis for its recommendation. Deuterated internal standards are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This near-perfect analogy allows this compound to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3]
Superior Performance by Design
The key advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to co-elute with the non-labeled Crotamiton. This co-elution ensures that both compounds experience the same matrix effects—signal suppression or enhancement caused by other components in the biological sample—which is a major source of imprecision and inaccuracy in bioanalytical methods.[1] Structurally similar but non-isotopically labeled internal standards, while an alternative, often have different retention times and ionization efficiencies, leading to less reliable correction.
The use of a deuterated internal standard is an essential component of a robust high-throughput bioanalytical method.[1] It significantly improves the precision and accuracy of the assay, leading to lower rejection rates for analytical runs and more reliable data for critical decision-making in drug development.[1]
Hypothetical Performance Data of this compound
Table 1: Intra-Day Accuracy and Precision (Hypothetical Data)
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| 1.00 (LLOQ) | 1.05 | 105.0 | ≤ 15 |
| 2.50 (Low QC) | 2.45 | 98.0 | ≤ 10 |
| 50.0 (Mid QC) | 51.0 | 102.0 | ≤ 8 |
| 80.0 (High QC) | 79.2 | 99.0 | ≤ 7 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Inter-Day Accuracy and Precision (Hypothetical Data)
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| 1.00 (LLOQ) | 1.08 | 108.0 | ≤ 15 |
| 2.50 (Low QC) | 2.55 | 102.0 | ≤ 12 |
| 50.0 (Mid QC) | 49.5 | 99.0 | ≤ 9 |
| 80.0 (High QC) | 81.6 | 102.0 | ≤ 8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Experimental Protocol for a Validated LC-MS/MS Assay
The following provides a detailed methodology for a typical validated bioanalytical assay for the quantification of Crotamiton in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
2. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 10% B to 90% B over 3 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Crotamiton: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development, typically M+5).
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.
4. Data Analysis and Quantification
-
The peak areas of Crotamiton and this compound are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of Crotamiton in the quality control and unknown samples is calculated from the calibration curve using a weighted linear regression model.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz depict the experimental workflow and the logical basis for using a deuterated internal standard.
Caption: Experimental Workflow for Crotamiton Quantification.
Caption: Logical Basis for Using a Deuterated Internal Standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Crotamiton Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Crotamiton, the choice of an appropriate internal standard is a critical decision that directly influences the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by representative experimental data and detailed methodologies, to facilitate the selection of the most suitable standard for robust bioanalytical assays.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable for compensating for variability throughout the analytical process, from sample preparation to instrumental analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, Crotamiton, ensuring it is affected similarly by matrix effects, extraction inconsistencies, and ionization suppression or enhancement.[2] While structurally similar non-deuterated compounds have historically been employed, stable isotope-labeled (SIL) internal standards, particularly deuterated Crotamiton, are now widely recognized as the "gold standard".[1]
This guide will delve into the performance characteristics of both deuterated and non-deuterated internal standards in the context of Crotamiton bioanalysis, providing a clear rationale for the superiority of the former in achieving high-quality, defensible data in regulated environments.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard, such as Crotamiton-d3, lies in its near-identical chemical structure to the analyte. This structural similarity ensures co-elution with Crotamiton and analogous behavior in the mass spectrometer's ion source, providing superior compensation for analytical variability.[2] Non-deuterated internal standards, typically structural analogs of the analyte, may have different retention times and ionization efficiencies, leading to less effective correction for matrix effects and consequently, compromised data quality.[3]
While direct comparative experimental data for Crotamiton using both types of internal standards is not extensively published, the principles of bioanalytical method validation and data from analogous small molecules consistently demonstrate the enhanced performance of deuterated standards. The following table summarizes representative quantitative data illustrating the expected impact of internal standard selection on key assay performance parameters for Crotamiton bioanalysis.
| Performance Parameter | Deuterated IS (Crotamiton-d3) | Non-Deuterated IS (Structural Analog) | No Internal Standard |
| Accuracy (% Bias) | |||
| Low QC (n=5) | -2.5% | -12.8% | -25.3% |
| Mid QC (n=5) | 1.8% | 9.5% | 18.7% |
| High QC (n=5) | -0.9% | -7.2% | -15.4% |
| Precision (%CV) | |||
| Intra-Assay (n=5) | |||
| Low QC | 3.1% | 8.9% | 16.2% |
| Mid QC | 2.5% | 7.1% | 14.5% |
| High QC | 2.2% | 6.5% | 12.8% |
| Inter-Assay (3 runs) | |||
| Low QC | 4.5% | 11.2% | 21.5% |
| Mid QC | 3.8% | 9.8% | 18.9% |
| High QC | 3.2% | 8.7% | 16.3% |
| Matrix Effect (%CV) | 3.5% | 14.8% | N/A |
This data is illustrative and based on typical performance differences observed in bioanalytical assays. It is intended to represent the expected outcomes of using different internal standard strategies for Crotamiton analysis.
Experimental Protocols
A robust and validated bioanalytical method is crucial for generating reliable data. The following is a representative experimental protocol for the quantification of Crotamiton in human plasma by LC-MS/MS, adaptable for use with either a deuterated or non-deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of human plasma (containing unknown Crotamiton concentrations, calibration standards, or quality control samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either deuterated Crotamiton-d3 or a non-deuterated structural analog) to each plasma sample, except for blank samples.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient of methanol and 1.0 N ammonium acetate.[4]
-
Flow Rate: 0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Crotamiton Transition: To be determined during method development (e.g., m/z 204.1 -> 132.2)
-
Deuterated IS Transition: To be determined (e.g., m/z 207.1 -> 135.2 for Crotamiton-d3)
-
Non-Deuterated IS Transition: To be determined based on the specific analog used
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[5][6][7] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizing the Bioanalytical Workflow and Internal Standard Function
To further elucidate the experimental process and the role of the internal standard, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. For the quantification of Crotamiton in biological matrices, a deuterated internal standard is unequivocally the superior choice over a non-deuterated structural analog. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides more effective compensation for matrix effects and other sources of variability, leading to significant improvements in assay accuracy and precision.[1] While the initial investment in a custom-synthesized deuterated standard may be higher, the long-term benefits of generating high-quality, defensible data for pharmacokinetic, toxicokinetic, and other clinical studies far outweigh the cost. For any Crotamiton bioanalysis conducted in a regulated environment, the use of a deuterated internal standard should be considered best practice.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
Crotamiton-d5 in Robustness Testing: A Comparative Guide to Analytical Method Performance
For researchers, scientists, and drug development professionals, the robustness of an analytical method is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of analytical methods for the quantification of Crotamiton, with a special focus on the role of the internal standard in achieving robust performance. We will explore the advantages of using a deuterated internal standard, Crotamiton-d5, in comparison to methods that do not employ an internal standard and those that might use a structural analog.
The selection of an appropriate internal standard is a critical decision in the development of robust analytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. An ideal internal standard should mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for any variations that may occur. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative bioanalysis due to their near-identical physicochemical properties to the analyte.
This guide will present a detailed examination of the impact of the internal standard on method robustness, supported by a summary of validation parameters from a published LC-MS method for Crotamiton, and a hypothetical, yet scientifically grounded, comparison with the expected performance when using this compound and a structural analog.
The Foundation: A Validated LC-MS Method for Crotamiton
A previously published study details the development and validation of an efficient LC-MS method for the quantification of Crotamiton and its impurity.[1] The method was validated for specificity, linearity, precision, accuracy, and robustness, providing a solid baseline for understanding the analytical behavior of Crotamiton.[1] However, this particular method was validated without the use of an internal standard. While the method demonstrated good performance under controlled validation conditions, the absence of an internal standard can leave the method susceptible to variability introduced by matrix effects and extraction inconsistencies, particularly when applied to complex biological matrices.
The Gold Standard: this compound as a Deuterated Internal Standard
The use of a deuterated internal standard like this compound is the preferred approach for mitigating variability in LC-MS analysis. Because this compound has the same chemical structure as Crotamiton, with the only difference being the presence of five deuterium atoms, it co-elutes with the analyte and experiences nearly identical effects during extraction, ionization, and passage through the mass spectrometer. This allows for highly effective normalization and leads to superior accuracy and precision.
The Alternative: A Structural Analog as an Internal Standard
In the absence of a deuterated internal standard, a structural analog may be used. A structural analog is a compound that is chemically similar to the analyte but has a different molecular weight. While a structural analog can compensate for some variability, its physicochemical properties are not identical to the analyte. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, resulting in less effective normalization compared to a deuterated standard.
Comparative Performance in Robustness Testing
Robustness testing evaluates the reliability of an analytical method with respect to deliberate, small variations in method parameters. The following tables provide a comparative summary of expected performance data during robustness testing for three scenarios: no internal standard, a structural analog internal standard, and this compound as the internal standard. The data for the "No Internal Standard" scenario is based on the principles of analytical chemistry and the results from the published study, while the data for the "Structural Analog IS" and "this compound" scenarios are projected based on the established benefits of these internal standardization techniques.
Table 1: Comparison of Recovery and Matrix Effects under Robustness Challenges
| Robustness Parameter Change | No Internal Standard | Structural Analog IS | This compound |
| Recovery (%) | |||
| Change in Mobile Phase pH (±0.2 units) | 85 - 115 | 90 - 110 | 98 - 102 |
| Change in Mobile Phase Composition (±2%) | 80 - 120 | 88 - 112 | 97 - 103 |
| Change in Column Temperature (±5 °C) | 90 - 110 | 92 - 108 | 98 - 102 |
| Matrix Effect (%) | |||
| Different Lots of Biological Matrix | 75 - 125 | 85 - 115 | 95 - 105 |
| Hemolyzed Plasma Samples | 70 - 130 | 80 - 120 | 92 - 108 |
| Lipemic Plasma Samples | 65 - 135 | 75 - 125 | 90 - 110 |
Table 2: Comparison of Accuracy and Precision under Robustness Challenges
| Robustness Parameter Change | No Internal Standard | Structural Analog IS | This compound |
| Accuracy (% Bias) | |||
| Change in Mobile Phase pH (±0.2 units) | ± 15 | ± 10 | ± 5 |
| Change in Mobile Phase Composition (±2%) | ± 20 | ± 12 | ± 4 |
| Change in Column Temperature (±5 °C) | ± 10 | ± 8 | ± 3 |
| Precision (% RSD) | |||
| Inter-analyst Variation | < 15 | < 10 | < 5 |
| Inter-instrument Variation | < 20 | < 15 | < 7 |
| Different Days of Analysis | < 15 | < 12 | < 6 |
Experimental Protocols
A detailed experimental protocol for a robust LC-MS/MS method for the quantification of Crotamiton in a biological matrix, such as human plasma, is provided below. This protocol incorporates the use of an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or a structural analog at a fixed concentration).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Crotamiton from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for Crotamiton and the internal standard.
Visualizing the Workflow and Logic
The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and the logical relationship in robustness testing.
References
A Comparative Guide to Assessing the Isotopic Purity of Crotamiton-d5 Standards
For researchers, scientists, and drug development professionals utilizing deuterated standards, ensuring the isotopic purity of these compounds is paramount for accurate and reproducible experimental results. Crotamiton-d5, a deuterated analog of the scabicide and antipruritic agent Crotamiton, is frequently used as an internal standard in pharmacokinetic and metabolic studies. Variations in isotopic purity among different commercial sources can significantly impact data integrity. This guide provides a comprehensive framework for the comparative assessment of this compound standards, complete with detailed experimental protocols and data interpretation methods.
The determination of isotopic purity in deuterated compounds is a critical quality attribute that can affect the safety and efficacy of drugs.[1] Advanced analytical techniques are necessary as routine methods are often insufficient for separating isotopic mixtures.[1]
Methodology for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful technique for determining the isotopic enrichment of deuterated compounds.[2][3][4][5][6] This method allows for the separation of the analyte from potential impurities and the accurate measurement of the relative abundance of each isotopologue. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structural integrity and the positions of the deuterium labels.[2]
Experimental Protocol: LC-HRMS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound standards. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard from each supplier in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1 µg/mL for LC-HRMS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-400.
-
Resolution: Set to a high resolution (e.g., >70,000 FWHM) to resolve the isotopic peaks.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 35 units.
-
Auxiliary Gas Flow Rate: 10 units.
-
Gas Temperature: 320 °C.
Data Analysis and Interpretation
The isotopic purity is determined by calculating the relative abundance of the deuterated species (d5) compared to the non-deuterated (d0) and partially deuterated (d1, d2, d3, d4) species.
-
Extract Ion Chromatograms (EICs): Generate EICs for the [M+H]+ ions of each expected isotopologue of Crotamiton (d0 to d5). The theoretical m/z values are:
-
Crotamiton (d0): C13H18NO+ (m/z 204.1383)
-
Crotamiton-d1: C13H17DNO+ (m/z 205.1446)
-
Crotamiton-d2: C13H16D2NO+ (m/z 206.1508)
-
Crotamiton-d3: C13H15D3NO+ (m/z 207.1571)
-
Crotamiton-d4: C13H14D4NO+ (m/z 208.1634)
-
This compound: C13H13D5NO+ (m/z 209.1696)
-
-
Peak Integration: Integrate the peak area for each EIC.
-
Calculate Relative Abundance: The percentage of each isotopologue is calculated as: (Peak Area of individual isotopologue / Sum of Peak Areas of all isotopologues) x 100
-
Determine Isotopic Purity: The isotopic purity of the this compound standard is the relative abundance of the d5 species.
Comparative Data of this compound Standards
The following table presents a hypothetical comparison of this compound standards from three different suppliers based on the analysis described above. This table should be populated with data generated from your own experimental analysis.
| Parameter | Supplier A | Supplier B | Supplier C |
| Isotopic Purity (% d5) | 99.2% | 98.5% | 99.6% |
| Relative Abundance of d0 (%) | < 0.05% | 0.1% | < 0.05% |
| Relative Abundance of d1 (%) | 0.1% | 0.2% | 0.05% |
| Relative Abundance of d2 (%) | 0.2% | 0.4% | 0.1% |
| Relative Abundance of d3 (%) | 0.3% | 0.5% | 0.15% |
| Relative Abundance of d4 (%) | 0.15% | 0.3% | 0.1% |
| Chemical Purity (by HPLC-UV) | > 99.5% | > 99.0% | > 99.8% |
Experimental Workflow
The following diagram illustrates the workflow for the comparative assessment of this compound standards.
The isotopic purity of deuterated standards is a critical parameter that requires careful evaluation. By implementing a robust analytical methodology, such as the LC-HRMS protocol detailed in this guide, researchers can confidently assess and compare this compound standards from various suppliers. This ensures the selection of a high-quality standard, thereby enhancing the accuracy and reliability of subsequent experimental studies. The provided workflow and data presentation format offer a standardized approach to this essential quality control process.
References
- 1. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [pesquisa.bvsalud.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Method Transfer for Crotamiton-d5 Based Assays in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of bioanalytical methods between laboratories is a critical step in the drug development pipeline, ensuring data consistency and integrity across different phases of clinical trials and between different analytical sites. This guide provides a comprehensive comparison of key considerations and experimental data pertinent to the transfer of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assays for the quantification of Crotamiton using its deuterated internal standard, Crotamiton-d5.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis.[1] The underlying principle is that a SIL-IS will exhibit identical behavior to the analyte during sample preparation, chromatography, and ionization, thus compensating for variability in the analytical process.[1] However, the transfer of such methods is not without its challenges, which can include subtle differences in instrumentation, reagents, and laboratory procedures that can impact assay performance.[2][3]
This guide will delve into the critical aspects of method transfer, including a comparison of different extraction methodologies, potential challenges with deuterated internal standards, and the importance of cross-validation. Detailed experimental protocols and illustrative data are provided to guide researchers in navigating the complexities of method transfer for this compound based assays.
Key Considerations in Method Transfer
Successful method transfer hinges on robust method development, comprehensive documentation, and open communication between the sending and receiving laboratories.[4] Key parameters that must be carefully evaluated include:
-
Selectivity and Specificity: Ensuring the method can differentiate Crotamiton from endogenous matrix components and other potential interferences.
-
Accuracy and Precision: Demonstrating the closeness of measured values to the true value and the reproducibility of the measurements.
-
Matrix Effects: Assessing the influence of co-eluting matrix components on the ionization of the analyte and internal standard.[5][6]
-
Extraction Recovery: Evaluating the efficiency of the extraction process across a range of concentrations.
-
Stability: Confirming the stability of Crotamiton and this compound in the biological matrix under various storage and handling conditions.[7][8]
The following sections provide a comparative look at different approaches to sample preparation and the potential impact on assay performance during a method transfer.
Comparison of Sample Preparation Methods
The choice of sample preparation technique is a critical factor that can influence extraction recovery, matrix effects, and overall assay robustness. Below is a comparison of three common extraction methods for a this compound based assay in human plasma.
Table 1: Comparison of Extraction Method Performance
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | |||
| Low QC (15 ng/mL) | 85.2 ± 4.1 | 78.5 ± 5.5 | 92.1 ± 3.2 |
| Mid QC (150 ng/mL) | 88.1 ± 3.5 | 81.2 ± 4.8 | 94.5 ± 2.8 |
| High QC (1500 ng/mL) | 90.5 ± 2.9 | 83.7 ± 4.1 | 95.8 ± 2.1 |
| Matrix Effect (%) | |||
| Low QC | 15.3 | 8.7 | 4.2 |
| High QC | 12.8 | 7.1 | 3.5 |
| Precision (%CV) | < 10% | < 8% | < 5% |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
Data is illustrative and based on typical performance characteristics of each method.
As the table demonstrates, while Protein Precipitation is a high-throughput and low-cost option, it may result in lower recovery and more significant matrix effects. Solid-Phase Extraction, conversely, offers the cleanest extracts and best recovery but at a higher cost and lower throughput. Liquid-Liquid Extraction provides a balance between these two extremes. The choice of method will depend on the specific requirements of the assay and the resources of the receiving laboratory.
Challenges with Deuterated Internal Standards
While this compound is an ideal internal standard, its use does not entirely eliminate the potential for analytical challenges, particularly during method transfer.
Chromatographic Co-elution:
A critical assumption is that the deuterated internal standard co-elutes perfectly with the analyte. However, slight differences in physicochemical properties due to the deuterium labeling can sometimes lead to chromatographic separation.[9][10] This can be particularly problematic if there is a region of significant ion suppression or enhancement at the elution time of either the analyte or the internal standard, as they will not experience the same matrix effect.[9]
Table 2: Impact of Chromatographic Separation on Accuracy
| Scenario | Analyte Retention Time (min) | IS Retention Time (min) | Matrix Effect at Analyte RT | Matrix Effect at IS RT | Observed Accuracy (% Bias) |
| Co-elution | 2.54 | 2.54 | Ion Suppression (-20%) | Ion Suppression (-20%) | -1.5% |
| Partial Separation | 2.54 | 2.51 | Ion Suppression (-20%) | Ion Suppression (-10%) | +11.2% |
Illustrative data demonstrating the potential impact of differential matrix effects due to chromatographic separation.
Isotopic Purity and Cross-Talk:
The isotopic purity of the this compound standard is crucial. Impurities of unlabeled Crotamiton in the internal standard can lead to an overestimation of the analyte concentration.[11] Additionally, the potential for "cross-talk," where the isotopic tail of the analyte signal contributes to the internal standard signal (or vice-versa), should be evaluated, especially at high analyte concentrations.
Experimental Protocols
Detailed and unambiguous experimental protocols are essential for a successful method transfer. Below are example protocols for the key stages of a this compound based assay.
Protocol 1: Plasma Sample Extraction (Liquid-Liquid Extraction)
-
Aliquoting: To a 1.5 mL polypropylene tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC).
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each tube and vortex for 10 seconds.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex for 5 minutes at high speed.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Crotamiton: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+5] -> [Product Ion+5]
-
Protocol 3: Cross-Validation
Cross-validation is a critical step to ensure that the data generated by the receiving laboratory is comparable to that from the sending laboratory.[12]
-
Sample Selection: Analyze a minimum of three batches of QC samples at low, medium, and high concentrations, prepared by both the sending and receiving laboratories. Additionally, analyze a set of at least 20 incurred study samples.
-
Analysis: Each laboratory should analyze the samples using their respective validated method.
-
Acceptance Criteria:
-
For QC samples, the mean accuracy at each concentration level should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[12]
-
For incurred samples, at least 67% of the samples should have a percent difference between the two laboratories of within ±20% of their mean.
-
Visualizing the Method Transfer Workflow
A clear understanding of the entire method transfer process is crucial for effective planning and execution.
Caption: A high-level overview of the bioanalytical method transfer process.
Logical Relationships in Troubleshooting
When discrepancies arise during method transfer, a logical approach to troubleshooting is necessary.
Caption: A decision tree for troubleshooting common issues during method transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. benchchem.com [benchchem.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Crotamiton-d5: A Procedural Guide
For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Crotamiton-d5, ensuring the protection of personnel and compliance with regulatory standards. This compound, a deuterated analog of the scabicidal and antipruritic agent Crotamiton, requires careful handling due to its potential hazards.
Understanding the Hazard Profile
Key Hazards:
Quantitative Data Summary
The following table summarizes key quantitative data for Crotamiton, which is expected to be comparable to this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₂D₅NO |
| Molecular Weight | 208.31 g/mol [4] |
| Boiling Point | 153 - 155 °C @ 13 mmHg[3][5] |
| Flash Point | 113 °C[5] |
| Appearance | Colorless solid[4] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.
-
Absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Sealable, labeled waste container.
-
Soap and water.
Procedure:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Don PPE: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Contain the Spill: For liquid spills, surround the area with absorbent material to prevent spreading. For solid spills, carefully scoop the material, avoiding dust generation.
-
Absorb the Spill: Cover the spill with an inert absorbent material.
-
Collect Waste: Carefully collect the absorbed material and place it into a designated, sealable waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Label the waste container as "this compound waste" and dispose of it according to institutional and local hazardous waste regulations.
-
Wash Hands: Thoroughly wash hands with soap and water after cleanup is complete.
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. This process begins with the identification of the waste and culminates in its final disposal by a certified hazardous waste management company.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as chemical waste, adhering to all local, state, and federal regulations.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a dedicated and clearly labeled waste container.[6] Do not mix with other waste streams.[6]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Professional Disposal: Arrange for the disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[8][9] Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.fr [fishersci.fr]
- 4. Crotamitone-d5 | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Personal protective equipment for handling Crotamiton-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Crotamiton-d5. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. While this guidance is based on the available safety data for Crotamiton, it is essential to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before use.
Chemical Identifier:
-
Compound: this compound
-
Synonyms: Eurax-d5, N-Crotonyl-N-ethyl-o-toluidine-d5, N-Ethyl-N-(2-methylphenyl)-2-butenamide-d5[1]
-
Molecular Formula: C₁₃H₁₂D₅NO[1]
-
Molecular Weight: 208.31[1]
Hazard Identification and GHS Classification
Crotamiton is considered a hazardous substance.[2] The primary hazards associated with Crotamiton, and by extension this compound, are:
It is crucial to handle this compound with care to avoid exposure.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Chemically resistant gloves. It is recommended to inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[6] |
| Body Protection | A lab coat or gown, preferably with a solid front, long sleeves, and tight-fitting cuffs to prevent skin exposure.[5] |
| Respiratory Protection | Work in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with a particle filter may be necessary.[5][6] |
Operational Plan: Handling and Storage
Handling Procedures:
-
Read the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand the manufacturer's SDS.
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with eyes, skin, and clothing.[6]
-
Prevent Dust Formation: Handle the compound in a manner that avoids the formation of dust and aerosols.[6]
-
Hygiene Practices: Wash hands thoroughly after handling the compound and before leaving the laboratory.[3] Contaminated clothing should be removed and washed before reuse.[5]
Storage:
-
Store in original, tightly sealed containers.[2]
-
Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[2]
-
Protect containers from physical damage and check regularly for leaks.[2]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms occur, seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[5][6] |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][6] |
In case of a spill, clear the area and wear appropriate PPE. For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][6] For major spills, alert emergency responders.[2]
Disposal Plan
All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[2]
-
Solid Waste: Collect solid residues and seal them in labeled drums for disposal.[2]
-
Containers: Puncture empty containers to prevent reuse and dispose of them in an authorized landfill or by other approved methods.[2]
-
Unused Material: Consult with a licensed professional waste disposal service to dispose of this material. Whenever possible, recycling is a preferred option.[2]
The best way to dispose of unused medicines is through a drug take-back program if available.[7] If not available, the material may be mixed with an unappealing substance like cat litter or coffee grounds, placed in a sealed plastic bag, and then disposed of in the trash.[7]
Quantitative Toxicity Data for Crotamiton
| Test | Species | Route | LD50 Value |
| Acute Oral | Rat | Oral | 1500 mg/kg |
| Acute Oral | Mouse | Oral | 1600 mg/kg |
| Acute Intraperitoneal | Rat | Intraperitoneal | 318 mg/kg |
| Acute Intraperitoneal | Mouse | Intraperitoneal | 395 mg/kg |
| Acute Subcutaneous | Rat | Subcutaneous | 1630 mg/kg |
| Acute Subcutaneous | Mouse | Subcutaneous | 1393 mg/kg |
Data extracted from the Safety Data Sheet for N-ethyl-o-crotonotoluidide (Crotamiton).[2]
Experimental Workflow: Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
